6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Description
BenchChem offers high-quality 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-13-6-7-15(17-12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYRUKPZNBDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Inferred
This technical guide delves into the chemical properties of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS No. 927989-62-6), a compound of interest within the broader class of phenylpiperazine derivatives. It is imperative to state from the outset that while this molecule is commercially available for research purposes, there is a notable scarcity of published, experimentally-derived data in the public domain. As such, this guide will synthesize the available information, provide expert-driven inferences based on the chemical nature of its constituent moieties, and propose methodologies for its synthesis and characterization. This approach is designed to empower researchers with a robust foundational understanding and a practical framework for their investigations.
Core Molecular Identity and Physicochemical Properties
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a primary amine and a phenylpiperazine group. The presence of both electron-donating (amine) and electron-withdrawing (pyridine nitrogen) groups, coupled with the bulky phenylpiperazine substituent, dictates its chemical behavior and potential biological activity.
| Property | Value | Source/Comment |
| CAS Number | 927989-62-6 | [1] |
| Molecular Formula | C₁₅H₁₈N₄ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | Not available | Experimental data not found. |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and methanol. The piperazine and amine groups may confer some aqueous solubility, particularly at acidic pH. |
| pKa | Not available | The primary amine and the piperazine nitrogens will have distinct pKa values, influencing ionization state at physiological pH. |
| LogP | Not available | The phenyl group suggests a degree of lipophilicity. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine can be envisioned through a nucleophilic aromatic substitution (SNA) reaction. This common and reliable method in medicinal chemistry is well-suited for the formation of the C-N bond between the pyridine ring and the piperazine moiety.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reactants:
-
6-Chloro-3-nitropyridine
-
1-Phenylpiperazine
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
A high-boiling point solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a solution of 6-chloro-3-nitropyridine in DMF, add 1-phenylpiperazine and K₂CO₃.
-
Heat the reaction mixture at 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 6-(4-phenylpiperazin-1-yl)-3-nitropyridine.
-
The nitro group can then be reduced to the primary amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a metal catalyst like iron powder in acidic medium.
-
Purify the final product, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, by column chromatography.
-
Caption: Proposed two-step synthesis of the title compound.
Reactivity and Chemical Behavior
The chemical reactivity of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is governed by its three key structural features: the aminopyridine ring, the phenyl group, and the piperazine linker.
-
Aminopyridine Moiety: The primary amine at the 3-position is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The pyridine nitrogen is basic and can be protonated or quaternized. The electron-donating amine group activates the pyridine ring towards electrophilic aromatic substitution, although the position of substitution will be influenced by the directing effects of both the amine and the ring nitrogen.
-
Phenylpiperazine Moiety: The secondary amine within the piperazine ring is also nucleophilic and can participate in reactions such as acylation and alkylation. The phenyl group can undergo electrophilic aromatic substitution, with the piperazine substituent acting as an ortho-, para-director.
-
Reactivity Considerations: The presence of multiple nucleophilic nitrogen atoms suggests that regioselectivity could be a key consideration in reactions involving this molecule. The choice of reagents and reaction conditions will be crucial in directing functionalization to the desired position.
Caption: Key reactive centers of the molecule.
Potential Applications in Drug Discovery and Development
While specific biological activity for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is not extensively documented, the phenylpiperazine and aminopyridine scaffolds are privileged structures in medicinal chemistry, suggesting a range of potential applications.
-
Central Nervous System (CNS) Targets: Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin and dopamine receptors. This makes them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on both the phenyl and pyridine rings will determine the receptor binding profile and pharmacological effect.
-
Kinase Inhibition: The aminopyridine motif is a common feature in many kinase inhibitors. The primary amine can form key hydrogen bond interactions within the ATP-binding pocket of kinases, making this compound a potential starting point for the design of novel kinase inhibitors for oncology or inflammatory diseases.
-
Other Therapeutic Areas: The versatile nature of the combined scaffolds means that with appropriate derivatization, this molecule could be explored for a wide range of other therapeutic targets.
Analytical Characterization Workflow
For researchers working with this compound, a rigorous analytical workflow is essential to confirm its identity and purity.
Step-by-Step Characterization Protocol:
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Result: A protonated molecular ion [M+H]⁺ at m/z 255.1604 (calculated for C₁₅H₁₉N₄⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex, with distinct signals for the aromatic protons on the pyridine and phenyl rings, the piperazine protons, and the amine protons. The chemical shifts and coupling constants will provide detailed structural information.
-
¹³C NMR: The spectrum will show the expected number of carbon signals, confirming the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Expected Bands: Characteristic stretching vibrations for N-H (amine), C-H (aromatic and aliphatic), C=C and C=N (aromatic rings), and C-N bonds.
-
-
Purity Analysis:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
-
Purpose: To determine the purity of the sample and identify any potential impurities.
-
Caption: A typical workflow for analytical characterization.
Safety and Handling
According to the available safety data, 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is classified as acutely toxic if swallowed (GHS07, Warning, H302)[1]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). The compound should be handled in a well-ventilated area.
Conclusion
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine represents a molecule with significant potential in the field of drug discovery, largely due to its constituent phenylpiperazine and aminopyridine motifs. While a comprehensive experimental characterization is yet to be published, this guide provides a foundational understanding of its core properties, a plausible synthetic route, and a framework for its analytical characterization. It is our hope that this document will serve as a valuable resource for researchers and scientists as they explore the potential of this and related compounds.
References
Sources
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine CAS number and molecular weight
The following technical guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine .
Core Scaffold Analysis & Synthetic Methodologies
Executive Summary
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS: 927989-62-6 ) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1] Structurally, it merges a 3-aminopyridine core—a classic bioisostere for aniline and a frequent kinase "hinge-binding" motif—with a 4-phenylpiperazine tail, a privileged pharmacophore known for high affinity toward G-protein-coupled receptors (GPCRs), particularly dopaminergic and serotonergic subtypes.
This guide provides a rigorous analysis of its chemical identity, a self-validating synthetic protocol via nitro-reduction, and its strategic application in drug discovery.
Chemical Identity & Physicochemical Profile
The compound is characterized by a lipophilic tail and a polar, basic headgroup. The free amine at position 3 serves as a versatile handle for further derivatization (e.g., urea formation, amide coupling), while the piperazine nitrogen at position 6 acts as a critical solubility modulator.
Table 1: Physicochemical Data Sheet
| Property | Specification |
| Chemical Name | 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |
| CAS Number | 927989-62-6 |
| Molecular Formula | C₁₅H₁₈N₄ |
| Molecular Weight | 254.33 g/mol |
| Exact Mass | 254.1531 |
| SMILES | Nc1ccc(N2CCN(c3ccccc3)CC2)nc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa (Calc.) | ~6.5 (Pyridine N), ~4.0 (Aniline NH2) |
| LogP (Calc.) | 2.1 – 2.5 |
Synthetic Architecture
While direct amination of 6-halopyridin-3-amines is possible via Buchwald-Hartwig coupling, it often suffers from chemoselectivity issues due to the free primary amine. The industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction . This route is robust, scalable, and avoids expensive transition metal catalysts in the first step.
Reaction Logic
-
Step 1 (SNAr): The electron-withdrawing nitro group at position 5 of the pyridine ring activates the halogen at position 2 (C6 in the final product) for displacement by the secondary amine of 1-phenylpiperazine.
-
Step 2 (Reduction): The nitro group is selectively reduced to the primary amine using catalytic hydrogenation or dissolved metal reduction (Fe/NH₄Cl), yielding the target scaffold.
Synthetic Pathway Diagram
Figure 1: Two-step synthetic pathway via nitro-pyridine intermediate.
Experimental Protocols
Safety Note: Pyridine derivatives and piperazines can be irritants. Perform all reactions in a fume hood.
Protocol A: Synthesis of Intermediate (SNAr)
Objective: Synthesize 1-(5-nitropyridin-2-yl)-4-phenylpiperazine.
-
Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-5-nitropyridine (10.0 mmol, 1.58 g) in DMF (20 mL).
-
Addition: Add 1-phenylpiperazine (10.5 mmol, 1.70 g) followed by Potassium Carbonate (K₂CO₃, 20.0 mmol, 2.76 g).
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product typically precipitates as a bright yellow solid upon cooling.
-
Workup: Pour the reaction mixture into ice-water (100 mL). Stir vigorously for 30 minutes.
-
Isolation: Filter the yellow precipitate, wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).
-
Drying: Dry under vacuum at 45°C.
Protocol B: Nitro Reduction to Target Amine
Objective: Reduction of the nitro group to the primary amine.
-
Setup: Dissolve the nitro intermediate (5.0 mmol, 1.42 g) in Methanol (30 mL) and THF (10 mL) to ensure solubility.
-
Catalyst: Add 10% Pd/C (150 mg, 10 wt% loading) under an inert nitrogen atmosphere.
-
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature for 12 hours.
-
Alternative (Fe Reduction): If halogenated substituents are present elsewhere that might be sensitive to hydrogenolysis, use Iron powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O at reflux.
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).
-
Target Yield: 75–90%
-
Validation: 1H NMR (DMSO-d6) should show the disappearance of the nitro-shifted aromatic protons and the appearance of a broad singlet (NH₂) around 4.5–5.0 ppm.
-
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, serving two primary roles:
Kinase Inhibitor "Hinge Binder"
The 3-aminopyridine moiety is capable of forming key hydrogen bonds with the hinge region of kinase enzymes. The amino group acts as a donor, while the pyridine nitrogen acts as an acceptor.
-
Mechanism: The phenylpiperazine tail extends into the solvent-exposed region or the hydrophobic back pocket, improving potency and selectivity.
-
Relevant Targets: FLT3, JAK family, and CDK inhibitors.
GPCR Ligand (CNS Targets)
The 4-phenylpiperazine motif is a classic pharmacophore for monoaminergic GPCRs.
-
Dopamine (D2/D3): The basic nitrogen of the piperazine interacts with the conserved Aspartate residue in TM3 of the receptor.
-
Serotonin (5-HT): Modifications to the phenyl ring (e.g., ortho-methoxy) can toggle activity between agonist and antagonist profiles.
Table 2: Structural Activity Relationship (SAR) Logic
| Moiety | Function | Modification Potential |
| Primary Amine (-NH₂) | H-Bond Donor / Nucleophile | Convert to Urea, Amide, or Sulfonamide to target specific pockets (e.g., DFG-out pocket in kinases). |
| Pyridine Ring | H-Bond Acceptor / Scaffold | Substitution at C2/C4 can modulate pKa and solubility. |
| Piperazine Linker | Rigid Spacer / Solubility | Can be replaced with homopiperazine or diazepane to alter vector orientation. |
| Phenyl Tail | Hydrophobic Interaction | Substitution (F, Cl, OMe) tunes metabolic stability and receptor subtype selectivity. |
Handling & Stability
-
Oxidation Sensitivity: Primary aromatic amines can oxidize upon prolonged exposure to air and light, turning brown. Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Hygroscopicity: The piperazine ring makes the solid slightly hygroscopic. Keep desiccated.
-
Solubility: For biological assays, prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution.
References
-
Sigma-Aldrich. 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Product Page. Accessed Feb 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2763390 (Analog Reference).
-
Deka, N. et al. "Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome."[4] Journal of Chemistry, 2013. (Demonstrates SnAr synthesis on pyridine scaffolds).
-
Wang, G. et al. "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Ligands." Synlett, 2022. (SAR of pyridyl-piperazines).[5][3][6][7][8]
Sources
- 1. 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 927989-62-6 [sigmaaldrich.com]
- 2. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 4. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 61337-89-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine | 290297-24-4 | Benchchem [benchchem.com]
- 8. buyersguidechem.com [buyersguidechem.com]
Medicinal Chemistry Applications of Phenylpiperazinyl Pyridine Scaffolds
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Medicinal Chemists, Drug Discovery Scientists
Design, Synthesis, and Optimization of a Privileged CNS Template
Executive Summary: The "Privileged Interface"
The phenylpiperazinyl pyridine scaffold—defined by a central piperazine ring linked to a pyridine moiety at
This guide provides a technical deep-dive into the design principles, synthetic pathways, and metabolic optimization of this scaffold, moving beyond basic descriptions to actionable experimental strategies.
Structural Architecture & Pharmacophore Analysis
The core utility of the phenylpiperazinyl pyridine scaffold lies in its ability to mimic the endogenous neurotransmitter's ethylamine side chain while providing rigid spacing for auxiliary binding sites.
The Pharmacophoric Triad
-
The Protonatable Nitrogen (Piperazine
): Physiological pH leads to protonation, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in D2 receptors) in the transmembrane helix 3 (TM3). -
The Pyridine "Anchor": Acts as a hydrogen bond acceptor or participates in
- stacking interactions with aromatic clusters (e.g., Phe/Trp residues) in the receptor vestibule. -
The Phenyl "Cap": Engages in hydrophobic or edge-to-face
-stacking interactions, often determining subtype selectivity (e.g., 5-HT1A vs. D2).
Binding Mode Visualization
The following diagram illustrates the consensus binding mode of a generic phenylpiperazinyl pyridine ligand within a Class A GPCR pocket.
Figure 1: Consensus binding interactions of the scaffold within a GPCR orthosteric pocket.
Therapeutic Applications & Target Profiling[1]
While historically associated with atypical antipsychotics, this scaffold has evolved into a multi-target ligand (MTL) engine.
| Therapeutic Area | Primary Target(s) | Mechanism of Action | Key Structural Feature |
| Schizophrenia | D2, 5-HT2A | D2 partial agonism / 5-HT2A antagonism | 2,3-Dichlorophenyl substitution (Aripiprazole-like) or Pyridine bioisostere |
| Anxiety/Depression | 5-HT1A | Partial Agonism | Pyridin-2-yl moiety mimics the indole of serotonin |
| Hypertension | Antagonism | Phenyl ring substitution (e.g., ortho-alkoxy) | |
| Oncology | Kinases (e.g., mTOR) | ATP-competitive inhibition | Pyridine nitrogen interacts with the hinge region |
Case Study: Trazodone & The Pyridine Connection Although Trazodone features a triazolopyridine, the pharmacophore aligns perfectly with the phenylpiperazinyl pyridine model. The pyridine ring (fused) provides the necessary dipole alignment for 5-HT2A antagonism, while the chlorophenyl piperazine tail drives the affinity.
Structure-Activity Relationship (SAR) Deep Dive
The Pyridine Ring: Nitrogen Positioning
The position of the nitrogen atom in the pyridine ring is a critical "toggle switch" for affinity and metabolic stability.
-
2-Pyridyl: The most common motif (e.g., in buspirone analogs). Offers optimal geometry for H-bonding with Ser5.42.
-
3-Pyridyl: Often reduces affinity for 5-HT1A but may enhance kinase selectivity.
-
4-Pyridyl: Generally less favorable for GPCRs due to linear geometry but utilized in linker-based designs.
The Piperazine Core
-
Conformation: The chair conformation is energetically preferred.
-
Substitution: Methylation at
or of the piperazine ring introduces chirality, which can drastically improve selectivity (e.g., discriminating between -adrenergic and 5-HT1A receptors).
The Phenyl Ring: The "Selectivity Filter"
-
Ortho-Substitution (e.g., -OMe, -F): Induces a twisted conformation relative to the piperazine, often enhancing D2/5-HT1A affinity (the "ortho effect").
-
Meta/Para-Substitution: often leads to loss of selectivity or shifts activity toward
-adrenergic receptors.
Synthetic Methodologies
Two primary routes exist for constructing the
Protocol A: Nucleophilic Aromatic Substitution (S_NAr)
Best for electron-deficient pyridines (e.g., 2-chloropyridine).
Reagents: 1-Phenylpiperazine (1.0 eq), 2-Chloropyridine (1.2 eq),
Step-by-Step:
-
Charge a round-bottom flask with 1-phenylpiperazine and
in anhydrous DMF (0.5 M concentration). -
Add 2-chloropyridine dropwise.
-
Heat to 110°C under
atmosphere. Monitor by TLC/LC-MS. -
Workup: Pour into ice water. If solid precipitates, filter and wash with hexanes. If oil, extract with EtOAc, wash with brine (3x) to remove DMF.
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).
Protocol B: Buchwald-Hartwig Amination
Required for unactivated pyridines or electron-rich aryl halides.
Reagents: Aryl bromide/chloride, Piperazine derivative,
Figure 2: Decision tree for synthetic route selection.
ADME/Tox Considerations & Optimization
The phenylpiperazinyl pyridine scaffold is metabolically active. Understanding its clearance is vital for lead optimization.
Metabolic Hotspots
-
Pyridine N-Oxidation: The pyridine nitrogen is susceptible to oxidation by CYPs or FMOs, forming N-oxides which are often inactive and rapidly excreted.
-
Fix: Introduce steric bulk (methyl) adjacent to the nitrogen or use electron-withdrawing groups (F,
) on the ring to reduce electron density.
-
-
Phenyl Ring Hydroxylation: CYP2D6 often targets the para-position of the phenyl ring.
-
Fix: Block the para-position with Fluorine or Chlorine (a common strategy in drugs like haloperidol and trazodone).
-
-
Reactive Metabolites: 1-(2-Pyridyl)piperazine itself can be a metabolite of larger drugs (e.g., azapirones). It is generally considered safe but can accumulate in renal failure.
Solubility
The scaffold is moderately lipophilic (LogP ~ 2-3). To improve aqueous solubility for formulation:
-
Formulate as a hydrochloride or mesylate salt.
-
Introduce polar substituents (e.g., -OH, -NH2) on the pyridine ring, though this may affect BBB permeability.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from
-
Liu, Q., et al. (2010).[1] Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor.[1] Journal of Medicinal Chemistry. Retrieved from [1]
-
Menegatti, R., et al. (2010). Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Wong, H., et al. (2007). 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats. Drug Metabolism and Disposition.[2] Retrieved from
Sources
An In-Depth Technical Guide to the Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a key intermediate in medicinal chemistry. The document details established methodologies, including nucleophilic aromatic substitution (SNAr) and subsequent nitro group reduction, as well as alternative approaches like the Buchwald-Hartwig amination. Each protocol is presented with in-depth explanations of the underlying chemical principles, reaction conditions, and purification techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
The piperazine moiety is a prevalent scaffold in a multitude of biologically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties. The title compound, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, is a crucial building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system and in oncology.[3][4] For instance, it serves as a precursor for compounds designed as C1s protease inhibitors for modulating the complement pathway.[5][6][7] Given its importance, the development of efficient and scalable synthetic routes is of paramount interest.
This guide will primarily focus on the most common and reliable synthetic strategy, which involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction between a suitably substituted halopyridine and 1-phenylpiperazine.
-
Reduction of a Nitro Group: The conversion of an intermediate nitropyridine to the desired primary amine.
Alternative methodologies, such as palladium-catalyzed cross-coupling reactions, will also be discussed to provide a comprehensive view of the available synthetic options.
Primary Synthesis Pathway: A Two-Step Approach
The most widely adopted synthesis of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine proceeds through a robust two-step sequence. This pathway is favored for its reliability, scalability, and the commercial availability of the starting materials.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the formation of the C-N bond between the pyridine ring and the piperazine nitrogen via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is contingent on the presence of an electron-withdrawing group on the pyridine ring to activate it towards nucleophilic attack. A nitro group (-NO2) is an excellent choice for this purpose.
The preferred starting material is typically a 2-halo-5-nitropyridine, with 2-chloro-5-nitropyridine being a common and cost-effective option.[4]
Reaction: 2-chloro-5-nitropyridine + 1-phenylpiperazine → 6-(4-phenylpiperazin-1-yl)-3-nitropyridine
2.1.1. Mechanistic Rationale
The SNAr mechanism proceeds via the formation of a stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the para-position to the leaving group (halide) is crucial for stabilizing the negative charge that develops on the pyridine ring during the nucleophilic attack by the piperazine nitrogen. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[8][9]
2.1.2. Detailed Experimental Protocol
Materials:
-
2-Chloro-5-nitropyridine
-
1-Phenylpiperazine
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dimethylformamide)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or Potassium Carbonate)
Procedure:
-
To a solution of 2-chloro-5-nitropyridine in the chosen anhydrous solvent, add 1-phenylpiperazine (typically 1.1 to 1.5 equivalents).
-
Add a suitable base (e.g., DIPEA, 1.5 to 2.0 equivalents). The base serves to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature can range from 80 °C to reflux, depending on the solvent.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The second and final step is the reduction of the nitro group of 6-(4-phenylpiperazin-1-yl)-3-nitropyridine to the corresponding primary amine. Several methods are available for this transformation, with catalytic hydrogenation being the most common and efficient.[11][12]
Reaction: 6-(4-phenylpiperazin-1-yl)-3-nitropyridine → 6-(4-phenylpiperazin-1-yl)pyridin-3-amine
2.2.1. Choice of Reducing Agent and Rationale
Catalytic Hydrogenation: This is the preferred method due to its high efficiency, clean reaction profile, and environmentally friendly nature.[11]
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of aromatic nitro groups.[13] The reaction is typically carried out under a hydrogen atmosphere.
-
Raney Nickel: This is another excellent catalyst for nitro group reductions and can be a good alternative to Pd/C, especially if dehalogenation of other parts of the molecule is a concern.[13]
Other Reducing Agents:
-
Tin(II) Chloride (SnCl2): This is a classic method for nitro group reduction and is often used when catalytic hydrogenation is not feasible.[13]
-
Iron (Fe) or Zinc (Zn) in Acidic Media: These are also effective but can sometimes lead to the formation of byproducts.[13]
2.2.2. Detailed Experimental Protocol (Catalytic Hydrogenation)
Materials:
-
6-(4-phenylpiperazin-1-yl)-3-nitropyridine
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Catalyst (e.g., 10% Pd/C)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)
Procedure:
-
Dissolve 6-(4-phenylpiperazin-1-yl)-3-nitropyridine in a suitable solvent in a flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Alternative Synthesis Pathway: Buchwald-Hartwig Amination
An alternative and powerful method for the C-N bond formation is the Buchwald-Hartwig amination.[14] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an amine with an aryl halide.[15][16] This approach can be particularly useful when the SNAr reaction is sluggish or when milder reaction conditions are required.[17][18]
Reaction: 6-halopyridin-3-amine + 1-phenylpiperazine → 6-(4-phenylpiperazin-1-yl)pyridin-3-amine
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand for the palladium catalyst is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step.[16]
Illustrative Experimental Protocol
Materials:
-
6-Bromopyridin-3-amine (or other suitable halopyridine)
-
1-Phenylpiperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a reaction vessel, combine the 6-halopyridin-3-amine, 1-phenylpiperazine, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite.
-
The filtrate is then worked up and the product is purified by column chromatography.
Data Summary and Pathway Comparison
| Parameter | SNAr Pathway | Buchwald-Hartwig Pathway |
| Starting Materials | 2-halo-5-nitropyridine, 1-phenylpiperazine | 6-halopyridin-3-amine, 1-phenylpiperazine |
| Key Transformation | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Catalyst | None (or base-catalyzed) | Palladium complex with a phosphine ligand |
| Reaction Conditions | Typically higher temperatures | Generally milder temperatures |
| Advantages | Cost-effective, no metal catalyst required | Broader substrate scope, milder conditions |
| Disadvantages | Requires an activated pyridine ring | Cost of catalyst and ligand, potential for metal contamination |
Visualizing the Synthesis
Primary Synthesis Workflow
Caption: Primary two-step synthesis of the target compound.
Alternative Buchwald-Hartwig Pathway
Caption: Alternative one-pot Buchwald-Hartwig amination.
Conclusion
The synthesis of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine is a well-established process in medicinal chemistry. The two-step pathway involving a nucleophilic aromatic substitution followed by nitro group reduction remains the most practical and widely used method due to its efficiency and cost-effectiveness. The Buchwald-Hartwig amination provides a valuable alternative, offering milder conditions and a broader substrate scope, albeit at a higher cost. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements of the research or development project. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.
References
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
- PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- (n.d.). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
- CymitQuimica. (n.d.). CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PMC. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome.
- ResearchGate. (2025, August 7). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.
- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for....
- (n.d.). Nitro Reduction - Common Conditions.
- (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- Sigma-Aldrich. (n.d.). 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine.
- The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ChemSynthesis. (2025, May 20). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine.
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- PubMed. (2024, February 15). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs.
- ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- PMC. (n.d.). Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway.
- ResearchGate. (2023, December 27). Inhibition of the C1s Protease and the Classical Complement Pathway by 6- (4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and.
- Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry.
- ChemicalBook. (n.d.). 1-(6-nitropyridin-3-yl)piperazine synthesis.
- ResearchGate. (n.d.). Inhibition of the classical pathway by selected hit compounds. All 24....
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Renaissance of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine: A Technical Guide to a Versatile Scaffold
Introduction: Unveiling a Privileged Scaffold
The 6-(4-phenylpiperazin-1-yl)pyridin-3-amine core is a compelling example of a privileged scaffold in modern medicinal chemistry. Its unique structural amalgamation of a pyridine ring, a piperazine linker, and a phenyl group confers upon its derivatives the ability to interact with a diverse array of biological targets. This versatility has led to the exploration of these compounds across a wide spectrum of therapeutic areas, from metabolic disorders and inflammatory diseases to oncology and neurological conditions. The phenylpiperazine moiety is a well-established pharmacophore, known for its interactions with various receptors and transporters in the central nervous system, while the substituted pyridine ring allows for fine-tuning of physicochemical properties and target engagement.[1][2] This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine derivatives, offering a valuable resource for researchers and drug development professionals.
I. Synthetic Strategies: Building the Core
The synthesis of the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials. Two common and effective strategies are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
General Synthesis Protocol: A Step-by-Step Approach
The following protocol outlines a generalized approach for the synthesis of the core structure, which can be adapted for the creation of a diverse library of derivatives.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is a classical and often high-yielding approach for forming the C-N bond between the pyridine ring and the piperazine moiety.[3][4]
Step 1: Synthesis of the Activated Pyridine Intermediate
-
Start with a commercially available 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine). The nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack.
Step 2: Nucleophilic Substitution with Phenylpiperazine
-
In a round-bottom flask, dissolve the 2-halo-5-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
-
Add 1-phenylpiperazine to the solution. An excess of the amine can be used to act as both the nucleophile and a base to neutralize the generated acid. Alternatively, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K2CO3) can be added.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Reduction of the Nitro Group
-
Dissolve the 1-(5-nitropyridin-2-yl)-4-phenylpiperazine in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl2·2H2O).[5] Alternatively, catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source can be employed.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work up the reaction mixture to remove the reducing agent and byproducts. For SnCl2 reduction, this typically involves basifying the solution to precipitate tin salts, followed by extraction of the product into an organic solvent.
-
Purify the crude product by column chromatography to yield the final 6-(4-phenylpiperazin-1-yl)pyridin-3-amine.
Method B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is particularly useful when SNAr is not feasible due to substrate limitations.[6][7][8]
Step 1: Preparation of Starting Materials
-
Obtain or synthesize the required starting materials: a 2-halopyridin-5-amine (e.g., 2-bromo-5-aminopyridine) and 1-phenylpiperazine.
Step 2: The Coupling Reaction
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the 2-halopyridin-5-amine, 1-phenylpiperazine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and perform an aqueous workup to remove the catalyst and inorganic salts.
-
Extract the product into an organic solvent.
Step 3: Purification
-
Purify the crude product by column chromatography to obtain the desired 6-(4-phenylpiperazin-1-yl)pyridin-3-amine.
II. Therapeutic Potential in Metabolic Disorders: PPARγ Modulation
A significant area of investigation for derivatives of this scaffold is in the treatment of metabolic syndrome, particularly type 2 diabetes.[5] Certain derivatives have been identified as modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and insulin sensitivity.[5][9]
Mechanism of Action: Enhancing Insulin Sensitivity
PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2][6] The activation of PPARγ leads to several beneficial metabolic effects:
-
Adipocyte Differentiation: Promotes the differentiation of pre-adipocytes into mature adipocytes, which are more efficient at storing free fatty acids.[10]
-
Improved Insulin Signaling: Enhances the expression of genes involved in the insulin signaling pathway, leading to increased glucose uptake in muscle and adipose tissue.[6]
-
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines, which are known to contribute to insulin resistance.[6][10]
Figure 1: Simplified PPARγ Signaling Pathway.
Structure-Activity Relationship (SAR) and Quantitative Data
The therapeutic efficacy of these derivatives as PPARγ modulators is highly dependent on their chemical structure. Modifications to the phenyl ring, the pyridine ring, and the terminal amine of the piperazine can significantly impact activity. A study on N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives provided initial insights into the SAR of a related scaffold.[5]
| Compound ID | R Group (Substitution on Benzenesulfonamide) | Adipogenesis (%)a | PPARγ Agonism (%)b |
| 6 | 2,4-Dichlorobenzene | 90 | 36.4 |
| 7 | 3,4-Dimethoxybenzene | 67 | 9.12 |
| 8 | 2,5-Dimethoxybenzene | 72 | 18.5 |
| 9 | 2-Thiophene | 69 | 11.3 |
| 10 | 3,4-Dichlorobenzene | 75 | 19.2 |
| 12 | 4-(Trifluoromethoxy)benzene | 89 | 26.8 |
| 13 | 2,4-Difluorobenzene | 81 | 25.7 |
| Rosiglitazone | (Reference) | 100 | 100 |
| Data adapted from Deka et al. (2013).[5] | |||
| a Adipogenic activity in 3T3-L1 cells at 20 µg/mL.[5] | |||
| b PPARγ agonist activity in transiently transfected HEK 293 cells at 10 µM.[5] |
Interpretation of SAR Data: The data suggests that bulky, electron-withdrawing groups on the terminal phenyl ring, such as dichloro and trifluoromethoxy substituents, are favorable for both adipogenesis and PPARγ agonism. This indicates that the electronic and steric properties of this region of the molecule are critical for effective interaction with the PPARγ ligand-binding pocket.
Experimental Protocol: 3T3-L1 Adipogenesis Assay
This assay is a cornerstone for evaluating the potential of compounds to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
Oil Red O staining solution
-
Isopropanol
Protocol:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and culture until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DM containing the test compound or vehicle control.
-
Medium Change: On Day 2, replace the DM with IM containing the test compound or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the test compound or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 500 nm.[11][12]
-
III. Targeting the Complement System: C1s Inhibition
A novel and exciting therapeutic application for this scaffold has been identified in the modulation of the complement system, a critical component of the innate immune response. Specifically, the derivative 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (designated as A1) has been characterized as a selective, competitive inhibitor of the C1s protease.[13]
Mechanism of Action: Halting the Classical Pathway Cascade
The classical complement pathway is initiated by the C1 complex, which consists of C1q, C1r, and C1s. Upon activation, C1s, a serine protease, cleaves C4 and C2, leading to the formation of the C3 convertase and subsequent amplification of the complement cascade. This cascade ultimately results in the formation of the Membrane Attack Complex (MAC), which lyses target cells.[5] By competitively inhibiting the active site of C1s, compound A1 prevents the cleavage of C4 and C2, effectively halting the classical pathway at its early stages.[13]
Figure 2: Inhibition of the Classical Complement Pathway by a C1s Inhibitor.
Quantitative Data for C1s Inhibition
Biochemical and functional assays have demonstrated the potent and selective inhibition of C1s by compound A1.
| Parameter | Value | Description |
| Kd | ~9.8 µM | Dissociation constant for binding to C1s. |
| Ki | ~5.8 µM | Inhibition constant for competitive inhibition of C1s activity. |
| Data from Xu et al. (2023).[13] |
These data indicate a direct and high-affinity interaction between the inhibitor and the C1s protease, leading to effective competitive inhibition.
Experimental Protocol: C1s Protease Activity and Inhibition Assay
This protocol describes a chromogenic assay to measure the enzymatic activity of C1s and assess its inhibition by test compounds.
Materials:
-
Purified active C1s enzyme
-
Chromogenic C1s substrate (e.g., Z-Gly-Arg-thiobenzyl ester)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) as an indicator
-
Assay buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4)
-
Test compound (e.g., compound A1)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of C1s, substrate, DTNB, and the test compound at various concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, DTNB, and the test compound (or vehicle control).
-
Enzyme Addition: Add the C1s enzyme to each well to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add the chromogenic substrate to start the color development.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance change is proportional to the C1s activity.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
To determine the IC50, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate and inhibitor concentrations and globally fit the data to a competitive inhibition model.[13]
-
IV. Potential in Oncology: A Multifaceted Approach
The 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold has also emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated cytotoxic activity against various cancer cell lines, acting through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[14][15][16][17][18][19]
Mechanism of Action: Inducing Cancer Cell Death
The anticancer effects of these derivatives appear to be multifactorial, targeting key signaling pathways involved in cell survival and proliferation.
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[16]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. This can occur at different phases of the cell cycle, such as G1 or S phase, and is often associated with the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[14][16]
-
Inhibition of Pro-Survival Kinases: Phenylpiperazine-containing compounds have been shown to inhibit pro-survival kinases such as Src. Inhibition of Src can disrupt downstream signaling pathways that promote cell proliferation and survival, such as the Rb-E2F pathway.[16]
Figure 3: Proposed Anticancer Mechanisms of Action.
Antiproliferative Activity Data
The following table summarizes the cytotoxic activity of selected derivatives against various human cancer cell lines.
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| 5a | Thiourea derivative of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine | DU 145 (Prostate) | Not specified, but highest activity | Ozel et al.[14] |
| H42 | A novel pyridine derivative | SKOV3 (Ovarian) | 0.87 | Wang et al.[17] |
| H42 | A novel pyridine derivative | A2780 (Ovarian) | 5.4 | Wang et al.[17] |
| 9 | Pyridine-pyrazolyl conjugate | HepG2 (Liver) | 0.18 | Nafie et al.[19] |
| 9 | Pyridine-pyrazolyl conjugate | MCF-7 (Breast) | 0.34 | Nafie et al.[19] |
| 19 | 6-(4-phenylpiperazin-1-yl)-9-cyclopentylpurine | Huh7 (Liver) | < 5 | El-gazzar et al.[16] |
Interpretation of SAR Data: The data indicates that the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold is a versatile platform for developing potent anticancer agents. The antiproliferative activity is highly dependent on the specific substitutions on the core structure and the cancer cell line being tested. For instance, the incorporation of a thiourea moiety or conjugation with other heterocyclic systems like pyrazole can lead to highly potent compounds.[14][19]
V. Neurological Applications: An Emerging Frontier
The phenylpiperazine motif is a common feature in many centrally acting drugs, suggesting that derivatives of the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold may also possess neurological activity.[1][2][20] While this area is less explored compared to the other therapeutic applications discussed, preliminary evidence and structural similarities point towards potential utility in treating neurological and psychiatric disorders.
Potential Mechanisms of Action
-
Serotonin Receptor Modulation: Phenylpiperazine derivatives are known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A.[1] Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.
-
Adrenoceptor Affinity: Some phenylpiperazine compounds also exhibit affinity for α1- and α2-adrenoceptors, which are involved in the regulation of mood and blood pressure.[1]
-
Neurokinin-1 (NK1) Receptor Antagonism: The derivative 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a key intermediate in the synthesis of Netupitant, an NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. While this is a synthetic application, it highlights the potential of the scaffold to interact with G-protein coupled receptors in the brain.
A study on phenylpiperazine pyrrolidin-2-one derivatives, which share the phenylpiperazine core, demonstrated antidepressant-like activity in animal models and affinity for serotonin receptors, further supporting the potential for neurological applications of this chemical class.[1] For example, compound EP-42 from this study showed a Ki of 24.5 nM for the 5-HT1A receptor.[1]
VI. Conclusion and Future Directions
The 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. This guide has detailed its potential in managing metabolic disorders through PPARγ modulation, in treating inflammatory conditions via C1s inhibition, in combating cancer through the induction of apoptosis and cell cycle arrest, and its emerging promise in the field of neuroscience.
The future of research on this scaffold lies in several key areas:
-
Lead Optimization: Further optimization of the lead compounds identified in each therapeutic area to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Elucidation: Deeper investigation into the precise molecular mechanisms of action, particularly in the context of anticancer and neurological applications.
-
In Vivo Studies: Progression of the most promising derivatives into preclinical and clinical studies to validate their therapeutic potential in relevant disease models.
-
Library Expansion: Synthesis and screening of more diverse libraries of derivatives to explore new therapeutic applications and further delineate the structure-activity relationships.
The continued exploration of the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold holds great promise for the development of next-generation therapies for a range of challenging diseases.
References
-
Siwek, A., et al. (n.d.). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. PubMed. Available at: [Link]
-
Ozel, M. R., et al. (n.d.). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Ovid. Available at: [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
(n.d.). 4-phenyl-2,7-piperazine-1,8-naphthyridine derivative. ResearchGate. Available at: [Link]
-
Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC. Available at: [Link]
-
(n.d.). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. PMC. Available at: [Link]
-
El-gazzar, M. G., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. Available at: [Link]
-
(2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
-
(n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
-
(n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. Available at: [Link]
-
(2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
-
(2019). Piperine inhibits adipocyte differentiation via dynamic regulation of histone modifications. PubMed. Available at: [Link]
-
(2026). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. MDPI. Available at: [Link]
-
(n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
-
(n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... ResearchGate. Available at: [Link]
-
(n.d.). Adipogenesis protocol. The adipocyte differentiation protocol for cell treatment. ResearchGate. Available at: [Link]
-
de Souza Almeida, L., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Bentham Science Publisher. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
(2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Xu, X., et al. (2024). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. PubMed. Available at: [Link]
-
(2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]
-
(n.d.). Cytotoxicity assay and adipogenesis assay. The cytotoxicity assay is... ResearchGate. Available at: [Link]
-
(2023). Uncoupling Lipid Synthesis from Adipocyte Development. MDPI. Available at: [Link]
-
(n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
(n.d.). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. PMC. Available at: [Link]
-
(n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
(2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. Available at: [Link]
-
(2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. Available at: [Link]
-
Nafie, M. S., et al. (n.d.). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. Available at: [Link]
-
(n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. Available at: [Link]
-
(n.d.). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC. Available at: [Link]
-
(n.d.). ec 50 s of phenyl thiazole acids in FP-based PParγ ligand screening assay. ResearchGate. Available at: [Link]
-
(n.d.). EC 50 values of the piperazine designer drugs. ResearchGate. Available at: [Link]
Sources
- 1. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 18. chemijournal.com [chemijournal.com]
- 19. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Phenylpiperazine - Wikipedia [en.wikipedia.org]
Technical Guide: The Role of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine in Kinase Inhibition
The following technical guide provides an in-depth literature review and application analysis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine as a privileged scaffold in kinase inhibitor discovery.
Executive Summary
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS: 927989-62-6) represents a critical "privileged structure" in medicinal chemistry, specifically within the realm of Fragment-Based Drug Design (FBDD) for kinase inhibitors. While rarely acting as a standalone nanomolar inhibitor, this moiety serves as a high-value "Right-Hand Side" (RHS) pharmacophore .
Its structural architecture—comprising a pyridine linker, a solubilizing piperazine core, and a hydrophobic phenyl tail—allows it to bridge the ATP-binding hinge region of a kinase to the solvent-exposed front or hydrophobic back-pockets (Structure-Activity Relationship). This guide reviews its application in targeting Lck (Lymphocyte-specific protein tyrosine kinase) , Src family kinases , and its emerging utility in protease inhibition (C1s), providing validated synthetic protocols and mechanistic insights.
Chemical Identity & Structural Biology
The Pharmacophore
The molecule functions as a modular building block. Its efficacy in kinase inhibition stems from three distinct structural zones:
| Zone | Moiety | Function in Kinase Binding |
| Zone 1 (Head) | 3-Amino Pyridine | Acts as the nucleophilic attachment point to the "Hinge Binder" (e.g., pyrimidine, triazine). The pyridine nitrogen can occasionally serve as a weak H-bond acceptor. |
| Zone 2 (Linker) | Piperazine Ring | Provides a rigid spacer that directs the tail out of the ATP pocket. Enhances solubility and pharmacokinetic (PK) properties.[1] |
| Zone 3 (Tail) | Phenyl Group | Engages in hydrophobic interactions (π-stacking or Van der Waals) with residues in the solvent front or the ribose-binding pocket. |
Structural Diagram (DOT)
The following diagram illustrates the pharmacological connectivity of this scaffold when integrated into a full kinase inhibitor.
Caption: Pharmacophore mapping of the title compound as a Right-Hand Side (RHS) moiety in kinase inhibitor design.
Literature Review: Kinase Target Profile
Lck and Src Family Kinases
The most prominent application of this scaffold in kinase literature is targeting Lck , a Src family tyrosine kinase essential for T-cell activation.
-
Mechanism: The 3-amino group of the title compound is coupled to a 2,4-diaminopyrimidine core. The resulting molecule, [4-(6-Piperazin-1-yl-pyridin-3-yl)-pyrimidin-2-yl]-(3,4,5-trimethoxy-phenyl)-amine, exhibits micromolar inhibition of Lck.
-
Data Point: A derivative containing this exact scaffold demonstrated an IC50 of ~3.3 µM against Lck [1].
-
Significance: This establishes the scaffold as a viable starting point for optimizing selectivity against Src-family kinases by varying the phenyl ring substituents (e.g., adding -F or -OMe groups).
Aurora and FLT3 Kinases
Research into Imidazo[4,5-b]pyridine inhibitors has utilized the (4-phenylpiperazin-1-yl) moiety to target Aurora Kinases and FLT3 (FMS-like tyrosine kinase 3).
-
Binding Mode: The piperazine-phenyl tail points into the solvent-accessible area, with the phenyl ring residing in close proximity to Gly216 in Aurora A [2].[2] This extension is crucial for potency, transforming a weak fragment into a nanomolar inhibitor.
Contrast: C1s Protease Inhibition
While the focus is kinases, it is scientifically rigorous to note that a direct amidine derivative of the title compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) , was recently identified (2024) as a selective inhibitor of the C1s serine protease (
Experimental Protocols
Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Causality: This protocol uses a Nucleophilic Aromatic Substitution (
Reagents:
-
6-chloro-3-nitropyridine (CAS: 55304-80-8)
-
1-Phenylpiperazine (CAS: 92-54-6)
-
Potassium Carbonate (
) -
Palladium on Carbon (Pd/C, 10%)
-
Hydrazine Monohydrate or Hydrogen Gas (
)
Step-by-Step Methodology:
-
S_NAr Coupling:
-
Dissolve 6-chloro-3-nitropyridine (1.0 eq) in Acetonitrile (ACN).
-
Add
(2.5 eq) and 1-Phenylpiperazine (1.1 eq). -
Critical Step: Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3] The electron-withdrawing nitro group activates the C-6 chlorine for displacement.
-
Validation: The product, 3-nitro-6-(4-phenylpiperazin-1-yl)pyridine, precipitates as a yellow solid upon cooling/water addition. Yield >85%.
-
-
Nitro Reduction:
-
Dissolve the nitro intermediate in Ethanol/THF (1:1).
-
Add 10% Pd/C (10 wt%).
-
Activation: Introduce
gas (balloon pressure) or add Hydrazine Monohydrate (5 eq) dropwise at reflux. -
Stir for 12 hours. Filter through Celite to remove Pd.
-
Concentrate filtrate to yield the title amine as a tan/brown solid.
-
Kinase Activity Assay (Lck)
Causality: To verify the activity of inhibitors built with this scaffold, a FRET-based assay is standard.
-
Preparation: Dilute the synthesized inhibitor (coupled to a hinge binder) in DMSO.
-
Reaction Mix: Combine Lck enzyme (0.5 nM), peptide substrate (e.g., Poly Glu:Tyr), and ATP (
concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM ). -
Incubation: Add compound. Incubate 60 min at RT.
-
Detection: Add EDTA (stop solution) and Eu-labeled anti-phosphotyrosine antibody. Measure FRET signal on a plate reader (e.g., EnVision).
-
Analysis: Fit curves to derive IC50.
Visualization: Synthesis Workflow
Caption: Validated synthetic route for the production of the title scaffold via SNAr and Nitro Reduction.
Quantitative Data Summary
| Compound / Derivative | Target | Activity Type | Value | Reference |
| Pyrimidine-Amine Derivative | Lck Kinase | IC50 | 3.3 µM | [1] |
| Imidazo-pyridine Derivative | Aurora A | Kd | 7.5 nM | [2] |
| Imidazo-pyridine Derivative | FLT3 | Kd | 6.2 nM | [2] |
| Amidine Derivative (A1) | C1s Protease | Ki | 5.8 µM | [3] |
References
-
BindingDB. "Target: Tyrosine-protein kinase Lck (Human)." BindingDB Entry BDBM50083644. Available at: [Link]
-
Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Available at: [Link]
-
McGraw, J., et al. (2024). "Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs." The Journal of Immunology. Available at: [Link]
-
PubChem. "6-(4-Methylpiperazin-1-yl)pyridin-3-amine (Analogous Structure)." National Library of Medicine. Available at: [Link]
Sources
- 1. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Solubility profile of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine in water vs organic solvents
This guide provides an in-depth technical analysis of the solubility profile, physicochemical drivers, and handling protocols for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine .
Executive Technical Summary
Compound Identity: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine CAS Registry Number: 927989-62-6 Molecular Formula: C₁₅H₁₈N₄ Molecular Weight: 254.33 g/mol
This compound is a lipophilic, basic heterocycle commonly utilized as a scaffold in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). Its solubility is governed by a pH-dependent "solubility switch" driven by the protonation of the pyridine ring nitrogen.
Solubility at a Glance:
| Solvent System | Solubility Rating | Primary State | Usage Recommendation |
|---|---|---|---|
| Water (pH 7.4) | Low (< 0.1 mg/mL) | Neutral / Aggregated | Avoid for stock solutions. |
| Water (0.1 M HCl) | High (> 10 mg/mL) | Di-cationic | Ideal for aqueous dosing formulations. |
| DMSO | High (> 50 mg/mL) | Neutral | Standard for Cryo-Stock (10–20 mM). |
| Ethanol | Moderate | Neutral | Suitable for intermediate dilutions. |
| DCM / Chloroform | High | Neutral | Preferred for synthesis/extraction. |
Structural Analysis & Physicochemical Drivers
To predict and manipulate the solubility of this compound, one must understand its ionization centers. The molecule features three distinct nitrogen environments that dictate its behavior in solution.
The Ionization Hierarchy
The solubility profile is defined by the pKa of the most basic nitrogen.
-
Pyridine Ring Nitrogen (N1): This is the dominant basic site . While unsubstituted pyridine has a pKa of ~5.2, the electron-donating piperazine group at the 6-position (ortho-like) pushes electron density into the ring via resonance (+R effect). This raises the pKa of the pyridine nitrogen to approximately 6.8 – 7.5 .
-
Implication: At physiological pH (7.4), the molecule exists in an equilibrium between its neutral and mono-cationic forms, often leading to precipitation if the concentration exceeds low micromolar levels.
-
-
Piperazine Nitrogen (N4 - Phenyl): The nitrogen attached to the phenyl ring is an aniline-like amine. Due to conjugation with the phenyl ring, its basicity is low (estimated pKa ~4–5). It only protonates under stronger acidic conditions (pH < 4).
-
Exocyclic Amine (Pos 3): This is an electron-deficient aniline-like amine. It is essentially non-basic in aqueous contexts (pKa < 4) and serves as a hydrogen bond donor rather than a proton acceptor.
Visualization of Ionization States
The following diagram illustrates the pH-dependent transitions that control solubility.
Caption: pH-dependent ionization pathway.[1][2][3] Solubility collapses as pH increases above the pKa of the pyridine nitrogen (~7.0).
Detailed Solubility Profile
Organic Solvents (Stock Preparation)
The compound is highly lipophilic in its neutral state, making it compatible with polar aprotic solvents.
| Solvent | Solubility Limit (Est.) | Stability | Notes |
| DMSO | > 50 mM | High | Recommended Stock Solvent. Hygroscopic; keep sealed to prevent water uptake which may cause precipitation. |
| Ethanol | ~ 10–20 mM | Moderate | Good for biological assays where DMSO toxicity is a concern, but evaporation changes concentration. |
| Methanol | > 20 mM | Moderate | Toxic; limited biological utility. Excellent for LC-MS sample prep. |
| Acetonitrile | > 10 mM | High | Useful for HPLC mobile phases. |
Aqueous Media (Assay & Formulation)
-
Phosphate Buffered Saline (pH 7.4): High Risk. The compound is likely to crash out at concentrations > 10 µM.
-
Acidic Buffers (Citrate/Acetate pH 4.0): Stable. The protonated pyridine ring ensures solubility.
-
Surfactant-Assisted (0.5% Tween-80 or Cyclodextrin): Significantly improves solubility at neutral pH by encapsulating the lipophilic phenyl-piperazine tail.
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method to determine the absolute solubility limit for formulation development.
-
Preparation: Weigh 2–5 mg of solid compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4 or 0.1 M HCl).
-
Equilibration: Cap the vial and shake at 37°C for 24 hours .
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to avoid drug binding).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (DMSO Spike)
Use this method for screening biological assay compatibility.
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Pipette 2 µL of stock into 198 µL of assay buffer (pH 7.4) in a 96-well plate (Final Conc: 100 µM, 1% DMSO).
-
Incubation: Shake gently for 2 hours at Room Temperature.
-
Readout: Measure absorbance at 620 nm (nephelometry).
-
Clear well: Soluble.[4]
-
Turbid well: Precipitated.
-
-
Validation: If turbid, repeat with serial dilutions (50 µM, 25 µM) to find the "Kinetic Solubility Limit."
Handling & Troubleshooting
Stock Solution Stability
-
Oxidation Risk: The primary amine (pyridin-3-amine) is susceptible to oxidation over time, turning solutions yellow/brown.
-
Storage: Store DMSO stocks at -20°C under argon/nitrogen if possible. Avoid repeated freeze-thaw cycles.
"Crash-Out" Prevention
When transferring from DMSO stock to aqueous buffer:
-
Vortex Rapidly: Add the DMSO stock to the buffer while vortexing to prevent local high-concentration pockets.
-
Intermediate Step: If precipitating, dilute DMSO stock 1:10 into Ethanol or PEG-400 first, then dilute into water.
-
Acidification: If the assay tolerates it, adjust the buffer to pH 6.0–6.5.
References
-
Sigma-Aldrich. Product Data Sheet: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS 927989-62-6).Link
-
PubChem. Compound Summary: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (Analogous Structure). National Library of Medicine. Link
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Foundational text for pyridine pKa prediction).
-
BenchChem. Solubility Profile of Phenylpiperazine Derivatives.Link
- Journal of Medicinal Chemistry.SAR of Aminopyridine Derivatives in GPCR Ligands. (General reference for class behavior).
Sources
Sourcing High-Purity 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine for Research Applications
An In-Depth Technical Guide for Researchers
As a foundational building block in contemporary medicinal chemistry, the quality of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS No. 927989-62-6) is paramount to the success and reproducibility of research outcomes. This guide provides a comprehensive overview for scientists and drug development professionals on the synthesis, purification, and analytical validation of this key research compound, ensuring the procurement of material with the highest possible purity.
Compound Overview and Synthetic Considerations
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a phenylpiperazine moiety. This structural motif is prevalent in a variety of biologically active molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. The piperazine ring often enhances solubility and pharmacokinetic properties, while the substituted pyridine core can engage in critical interactions with biological targets.[1][2]
Plausible Synthetic Pathway: A common and effective method for synthesizing compounds of this class is through a two-step process involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction.
-
SNAr Coupling: The synthesis typically begins with the reaction of a suitable di-substituted pyridine, such as 2-chloro-5-nitropyridine, with 1-phenylpiperazine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro group by the secondary amine of the phenylpiperazine.
-
Nitro Group Reduction: The resulting intermediate, 2-(4-phenylpiperazin-1-yl)-5-nitropyridine, is then subjected to a reduction step to convert the nitro group into the desired primary amine. This is commonly achieved using reducing agents like tin(II) chloride (SnCl2·2H2O) or catalytic hydrogenation.[3]
This well-established reaction sequence, while generally efficient, can introduce a predictable set of impurities that must be addressed to achieve high purity.
Impurity Profiling: A Proactive Approach to Purification
Understanding the potential impurities arising from the synthetic route is critical for designing an effective purification strategy. The primary impurities can be categorized as process-related or degradation-related.
| Impurity Class | Potential Species | Source | Impact on Research |
| Unreacted Starting Materials | 1-Phenylpiperazine, 2-Chloro-5-nitropyridine | Incomplete reaction during the SNAr step. | Can interfere with subsequent reactions and introduce ambiguity in biological assays. |
| Incomplete Reduction Byproducts | 5-Nitroso or 5-Hydroxylamino intermediates | Incomplete reduction of the nitro group. | These reactive species can be unstable and may lead to the formation of further byproducts. |
| Side-Reaction Products | Di-substituted pyridine species | Potential for reaction at other positions on the pyridine ring under harsh conditions. | May have distinct pharmacological profiles, confounding experimental results. |
| Residual Solvents | DMF, Ethanol, Ethyl Acetate, etc. | Trapped solvent within the solid matrix post-synthesis. | Can be cytotoxic or interfere with analytical measurements. |
Purification Methodologies: From Crude Product to High-Purity Material
Achieving research-grade purity (>98%) typically requires one or more purification steps. The choice between recrystallization and chromatography depends on the impurity profile and the physical state of the crude product.[4]
Caption: General workflow for the purification and validation of the target compound.
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4][5]
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene/heptane mixtures). The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal yield.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
For crude products that are oily or contain impurities with similar polarity to the desired compound, column chromatography is the method of choice.[7][8][9]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the separation by spotting each fraction on a Thin-Layer Chromatography (TLC) plate and visualizing the spots under UV light.
-
Pooling and Evaporation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Decision tree for selecting the primary purification method.
Analytical Validation for Purity and Identity Confirmation
Rigorous analytical testing is non-negotiable to confirm the purity and structural identity of the final compound. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Purpose | Typical Parameters & Expected Outcome |
| Reversed-Phase HPLC | Quantifies purity and detects non-volatile impurities. | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in buffered water (e.g., phosphate buffer at pH 2-3). Detection: UV at ~239 nm. Outcome: A single major peak with purity >98%.[10][11][12] |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies residual solvents or impurities. | Solvent: DMSO-d₆ or CDCl₃. Outcome: The spectrum should show the correct number of protons and carbons with expected chemical shifts and coupling patterns, matching the structure of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine. Absence of impurity signals. |
| Mass Spectrometry (MS) | Confirms the molecular weight. | Mode: Electrospray Ionization (ESI+). Outcome: A major ion corresponding to the protonated molecule [M+H]⁺ at m/z 255.33. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | Outcome: The experimental percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the empirical formula C₁₅H₁₈N₄. |
Commercial Sourcing: Supplier Evaluation and Quality Control
When purchasing 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine, it is crucial to partner with reputable suppliers who can provide comprehensive analytical data.
| Supplier | CAS Number | Notes |
| Sigma-Aldrich | 927989-62-6 | Offers the product for early discovery research. However, they may not provide specific analytical data, and the buyer assumes responsibility for confirming identity and purity.[13] |
| ChemScene | 119285-06-2 (Analogue) | Provides related piperazinyl-pyridinamine compounds, often with a stated purity of ≥95%.[14] |
| CymitQuimica | 55403-35-5 (Analogue) | Lists related methylpiperazinyl-pyridinamine analogues with purities often around 95%.[1] |
Key Recommendations for Procurement:
-
Request a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchasing. This document should detail the purity as determined by HPLC or GC, and ideally include spectroscopic data (NMR, MS).
-
In-House Verification: Regardless of the supplier's data, it is best practice to perform in-house analytical verification on a small sample to confirm its identity and purity before use in critical experiments. This mitigates the risk of using substandard material.
-
Purity vs. Application: The required purity level is dictated by the intended application. While >95% may be suitable for initial screening, more sensitive applications like in vivo studies or crystallography demand the highest possible purity (>99%).
By integrating a thorough understanding of the synthetic pathway, a strategic approach to purification, and rigorous analytical validation, researchers can confidently source and utilize high-purity 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine, ensuring the integrity and reliability of their scientific endeavors.
References
-
Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry. [Link]
-
6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine. Autech Industry Co.,Limited. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Semantic Scholar. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
-
(1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
6-(4-Methylpiperazin-1-yl)pyridin-3-amine. PubChem. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][13]triazolo[4,3-b][1][3][13]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. [Link]
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. [Link]
-
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. National Center for Biotechnology Information. [Link]
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. World Journal of Pharmaceutical Research. [Link]
-
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Center for Biotechnology Information. [Link]
-
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. National Center for Biotechnology Information. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
[4-(6-Piperazin-1-yl-pyridin-3-yl)-pyrimidin-2-yl]-(3,4,5-trimethoxy-phenyl)-amine. BindingDB. [Link]
- Method for the preparation of piperazine and its derivatives.
- Recrystallization method of L-phenylalanine crude product.
Sources
- 1. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 927989-62-6 [sigmaaldrich.com]
- 14. chemscene.com [chemscene.com]
Methodological & Application
Application Note & Protocols: A Guide to the Synthesis of Phenylpiperazinyl Pyridines via Nucleophilic Aromatic Substitution
Abstract & Significance
The phenylpiperazinyl pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, including anticancer and neuroleptic properties.[1][2][3] The unique electronic and structural features of the pyridine ring, a bioisostere for a phenyl group, combined with the versatile phenylpiperazine moiety, make this a privileged structure in drug discovery.[4][5] Nucleophilic Aromatic Substitution (SNA) stands out as a robust and fundamental strategy for forging the critical C-N bond between these two key fragments.[6][7] This document provides an in-depth guide to the SNA mechanism on pyridine systems, detailed experimental protocols, optimization strategies, and field-proven insights for researchers, scientists, and drug development professionals.
The Underpinning Chemistry: SNAr on Electron-Deficient Pyridines
Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a reactivity profile that is central to its synthetic utility.[2][8] The SNA reaction on a halopyridine does not proceed through a concerted S_N2 or a cationic S_N1 pathway; instead, it follows a well-established two-step addition-elimination mechanism.[6][9]
Pillars of the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, the secondary amine of 1-phenylpiperazine) on an electron-deficient carbon of the pyridine ring. The attack occurs preferentially at the C2 and C4 positions (ortho and para to the ring nitrogen).[9] This regioselectivity is a direct consequence of the ability of the electronegative nitrogen to stabilize the resulting negative charge through resonance.[9]
-
Formation of the Meisenheimer Complex: This initial attack breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][8][10] The stability of this complex is the rate-determining factor for the entire reaction. The presence of electron-withdrawing groups (EWGs) ortho or para to the site of attack can further stabilize this intermediate, accelerating the reaction.[7]
-
Elimination & Re-aromatization: The aromaticity of the ring is restored in the final step by the expulsion of the leaving group, typically a halide. The propensity of the leaving group to depart follows the general trend of F > Cl > Br > I, which correlates with the electronegativity and the ability of the C-X bond to polarize.[8][11]
Caption: The addition-elimination pathway for SNAr synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine
This protocol details a representative synthesis using 4-chloropyridine hydrochloride and 1-phenylpiperazine. The use of a hydrochloride salt of the halo-pyridine is common, necessitating an additional equivalent of base to liberate the free pyridine in situ.
3.1 Materials & Reagents
-
1-Phenylpiperazine (1.0 eq.)
-
4-Chloropyridine hydrochloride (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturate NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
3.2 Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-phenylpiperazine (1.0 mmol, 162.2 mg), 4-chloropyridine hydrochloride (1.2 mmol, 180.0 mg), and anhydrous potassium carbonate (3.0 mmol, 414.6 mg).
-
Scientist's Note: The use of anhydrous K₂CO₃ is critical. It acts as both the base to neutralize the hydrochloride salt and the base to facilitate the reaction, potentially by deprotonating the piperazine nitrogen to increase its nucleophilicity. Anhydrous conditions prevent side reactions involving water.
-
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask via syringe.
-
Scientist's Note: DMF is an ideal polar aprotic solvent for S_NAr reactions. It effectively dissolves the reagents and, by solvating cations (K⁺), leaves the carbonate anion more available, enhancing its basicity.
-
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress over 24 hours using Thin Layer Chromatography (TLC) or LC-MS.
-
Scientist's Note: Elevated temperatures are typically required to overcome the activation energy barrier associated with breaking the aromaticity of the pyridine ring.[12]
-
-
Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Scientist's Note: This step removes the water-soluble DMF and inorganic salts (KCl, excess K₂CO₃) from the organic product.
-
-
Purification & Isolation: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective to yield the pure 1-Phenyl-4-(4-pyridinyl)piperazine as a solid.[1]
Caption: A typical workflow for SNAr synthesis and purification.
Data Summary & Optimization Insights
The success of an S_NAr reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides insights into their impact on the synthesis of phenylpiperazinyl pyridines.
| Parameter | Options | Typical Conditions | Rationale & Expert Insights |
| Halopyridine | 2-halo, 4-halopyridines | 4-Chloropyridine | The C4 and C2 positions are highly activated towards nucleophilic attack due to direct resonance stabilization involving the ring nitrogen.[9] Fluoropyridines are most reactive but often more expensive; chloropyridines offer a good balance of reactivity and cost.[8] |
| Base | K₂CO₃, Cs₂CO₃, NaOt-Bu, Et₃N | K₂CO₃ | A solid inorganic base is preferred for its ease of removal during work-up. K₂CO₃ is effective and economical. For less reactive substrates, a stronger base like sodium tert-butoxide (NaOt-Bu) may be required.[1][13] |
| Solvent | DMF, DMSO, NMP, Dioxane | DMF or DMSO | Polar aprotic solvents are essential. They do not possess acidic protons that can quench the nucleophile, and their high polarity helps to dissolve reagents and stabilize charged intermediates. |
| Temperature | 80 - 150 °C | 120 °C | The reaction generally requires thermal energy to proceed at a reasonable rate. The optimal temperature is a balance between reaction rate and potential decomposition of starting materials or products.[1] |
| Nucleophile | 1-Phenylpiperazine | 1.0 - 1.2 equivalents | Using a slight excess of the limiting reagent (often the halopyridine) can be economical, but a slight excess of the piperazine can help drive the reaction to completion if the halopyridine is more valuable. |
Troubleshooting Common Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Inactive base (hydrated). 3. Poor quality of solvent/reagents. | 1. Incrementally increase the reaction temperature (e.g., to 140 °C). 2. Use freshly opened or dried K₂CO₃. 3. Use anhydrous grade solvent and ensure purity of starting materials. |
| Formation of Dark Tar | 1. Reaction temperature is too high. 2. Extended reaction time leading to decomposition. | 1. Reduce the temperature and accept a longer reaction time. 2. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Product has similar polarity to a side-product. | 1. Ensure thorough aqueous work-up. Multiple extractions with water or brine can help remove DMF. 2. Try a different solvent system for column chromatography or consider purification via crystallization. |
Concluding Remarks
The Nucleophilic Aromatic Substitution reaction is a powerful and reliable method for the synthesis of phenylpiperazinyl pyridines. A thorough understanding of the underlying addition-elimination mechanism, coupled with the rational selection of solvent, base, and temperature, enables the efficient production of these high-value scaffolds. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement and optimize this critical transformation in the pursuit of novel chemical entities for drug discovery and development.
References
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
- ResearchGate. (2025). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- Chen, J., & Shi, H. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
- Ovid. (n.d.). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer.
- ChemicalBook. (n.d.). 1-Phenylpiperazine synthesis.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
Handling and storage requirements for air-sensitive aminopyridines
Executive Summary
Aminopyridines serve as critical scaffolds in medicinal chemistry and as non-innocent ligands in transition metal catalysis (e.g., Buchwald-Hartwig amination, Ruthenium-catalyzed C-H activation). While simple congeners like 4-aminopyridine exhibit moderate stability in solid pharmaceutical formulations, electron-rich derivatives (e.g., diaminopyridines, thienopyridines) and solutions intended for catalysis are highly susceptible to oxidative degradation.
Exposure to atmospheric oxygen and moisture leads to the formation of N-oxides, azo-dimers, and colored oligomers ("black tar"). These impurities are potent catalyst poisons, capable of chelating metal centers and arresting catalytic cycles even at ppm levels. This guide outlines the rigorous "Cold Chain" and inert-atmosphere protocols required to maintain >99.5% purity for reproducible synthetic outcomes.
Mechanism of Instability
To handle these reagents effectively, one must understand the degradation pathway. The exocyclic amine and the pyridine nitrogen lone pair create a highly electron-rich system.
-
Oxidative Dimerization: In the presence of O₂, radical pathways can lead to azo-linkages (
), often responsible for the rapid darkening of samples from off-white to deep red/brown. -
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation to the N-oxide, which alters the ligand's electronic properties (switching from
-donor to -acceptor/donor variants), drastically affecting catalytic rates. -
Hygroscopicity: Many aminopyridines are hygroscopic. Absorbed water hydrolyzes sensitive organometallic catalysts downstream.
Visualizing the Degradation Pathway
The following diagram illustrates the cascade from air exposure to catalyst poisoning.
Figure 1: Oxidative degradation cascade of aminopyridines leading to catalyst-poisoning oligomers.
Protocol A: The "Cold Chain" Storage System
Objective: Prevent solid-state degradation during long-term storage.
Causality: Standard screw-cap vials are insufficient for long-term storage of electron-rich heterocycles due to gas permeability of standard liners and the "breathing" effect caused by temperature fluctuations.
Equipment:
-
Amber glass vials (Type I borosilicate).
-
PTFE-lined caps (Phenolic or Polypropylene).
-
Parafilm is NOT recommended (permeable to O₂); use electrical tape or Teflon tape for outer sealing.
-
Desiccator with active indicator (Cobalt-free).
Step-by-Step Procedure:
-
Initial Receipt: Upon receipt, do not open the manufacturer's bottle immediately if it is cold. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Aliquotting: Inside a glovebox (or under a cone of Nitrogen), divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and air exposure for the main stock.
-
Sealing:
-
Cap tightly with a PTFE-lined cap.
-
Wrap the cap-neck junction with Teflon tape (stretch it to seal the threads) followed by electrical tape.
-
-
Environment: Store at -20°C .
-
Retrieval: When retrieving an aliquot, warm the vial to room temperature before breaking the seal. Failure to do this is the #1 cause of water contamination.
Protocol B: Solution Preparation & Degassing
Objective: Prepare oxygen-free solutions for sensitive catalysis (e.g., Pd, Ni, or Ru cycles).
Causality: Dissolved oxygen in solvents reacts with aminopyridines faster than in the solid state. Sparging is often insufficient for high-sensitivity kinetics; Freeze-Pump-Thaw (FPT) is the gold standard.
Decision Matrix: Choosing the Right Method
Figure 2: Decision matrix for selecting the appropriate degassing technique.
The Freeze-Pump-Thaw (FPT) Protocol
Reference: Adapted from Schlenk Line Survival Guide and Aldrich Technical Bulletin AL-134.
-
Setup: Place the aminopyridine solution in a Schlenk flask (fill no more than 50% volume). Add a magnetic stir bar. Connect to a high-vacuum Schlenk line.
-
Freeze: Immerse the flask in liquid nitrogen (LN2). Crucial: Ensure the stopcock is closed initially to prevent condensing Argon/Nitrogen (which can liquefy and cause explosion upon warming).[1]
-
Pump: Once frozen solid, open the stopcock to high vacuum. Pump for 5–10 minutes. Any gas in the headspace is removed.[1][2][3]
-
Thaw: Close the stopcock. Remove the flask from LN2 and thaw in a tepid water bath. Do not use a heat gun (thermal shock risk).[2] As the solvent melts, dissolved gases will bubble out into the headspace.[3]
-
Cycle: Repeat steps 2–4 for a total of 3 cycles .
-
Backfill: After the final thaw, backfill with high-purity Argon. The solution is now ready for transfer via cannula or gas-tight syringe.
Quality Control & Purification
Objective: Recover usable material from oxidized ("black") stock.
Data Summary: Purity Impact
| Contaminant Level | Visual Appearance | Impact on Pd-Catalysis | Action Required |
|---|---|---|---|
| < 0.1% | White / Off-White Crystalline | Negligible | Use as is |
| 0.5 - 2.0% | Pale Yellow / Tan | Reduced Yields (10-20% drop) | Recrystallize |
| > 5.0% | Brown / Dark Red / Sticky | Complete Catalyst Arrest | Purify Immediately |
Purification Protocol (Recrystallization):
-
Solvent System: Ethanol/Hexane or Toluene/Hexane are standard.
-
Decolorization: If the solution is dark, add activated charcoal (Norit), heat to reflux for 5 minutes, and filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer. Rapid cooling traps impurities.
-
Drying: Dry the crystals under high vacuum (< 0.1 mbar) for 4 hours to remove lattice solvents.
References
-
Aldrich Chemical Co. (1997).[4] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich. Link
-
J. P. Gildner & T. J. Colacot. (2015). Buchwald-Hartwig Amination. In Organometallic Chemistry. Link (Contextual citation for catalyst sensitivity).
-
Schlenk Line Survival Guide. (2024). Freeze-Pump-Thaw Degassing. Link
-
Trissel, L. A., et al. (2002).[5][6] Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Link (Contrasting stability data for solid dosage forms).
-
Chen, J., et al. (2024).[6][7] Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Link (Demonstrating recent high-fidelity applications).
Sources
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 4. as.uky.edu [as.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Amination of Aminopyridines via η6-Coordination Catalysis [organic-chemistry.org]
Application Note: Optimal Solvent Systems for Reacting 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Abstract
This guide details the solvent selection strategy for the functionalization of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS: 927989-62-6). This intermediate features a unique "push-pull" electronic structure and a solubility profile dominated by its lipophilic phenylpiperazine tail and polar aminopyridine head.[1] While N,N-Dimethylformamide (DMF) is the traditional solvation standard, this note identifies superior, high-throughput-compatible alternatives (DCM, 2-MeTHF) and green solvent systems that mitigate downstream processing bottlenecks.[1]
Physicochemical Analysis & Solubility Profiling
Molecular Architecture
To select the optimal solvent, one must understand the competing domains of the molecule:
-
The Nucleophile (Head): The 3-aminopyridine moiety is the reaction center.[1] The nitrogen at position 3 is moderately nucleophilic. Its reactivity is enhanced by the electron-donating piperazine ring at position 6 (para-like resonance donation), making it more reactive than unsubstituted 3-aminopyridine but less reactive than an alkyl amine.
-
The Lipophilic Anchor (Tail): The 4-phenylpiperazine group adds significant hydrophobicity and bulk.[1] This "greasy" tail drastically reduces solubility in aqueous media and simple alcohols, often causing the molecule to "oil out" rather than crystallize.
Solvent Compatibility Matrix
The following table summarizes solvent performance based on solubility (
| Solvent Class | Solvent | Solubility Rating | Workup Efficiency | Application Note |
| Polar Aprotic | DMF / DMSO | High (>100 mg/mL) | Low | Standard. Excellent solubilizer but difficult to remove.[1] High boiling points complicate concentration. |
| Chlorinated | DCM / CHCl₃ | High (>50 mg/mL) | High | Optimal for Small Scale. Excellent solubility due to lipophilic tail interaction. Easy evaporation. |
| Ethers | THF | Moderate | Moderate | Good general solvent; however, amine salts may precipitate prematurely, stalling conversion. |
| Green/Bio | 2-MeTHF | Moderate/High | High | Recommended Replacement. Higher boiling point than THF; forms clean phase splits with water during extraction.[1] |
| Protic | MeOH / EtOH | Moderate | Low | Avoid for electrophilic reactions (e.g., acid chlorides) due to competitive solvolysis. Good for reductive amination.[2] |
| Non-Polar | Hexanes/Heptane | Insoluble | N/A | Anti-solvent. Use only for precipitation/crystallization. |
Decision Framework: Solvent Selection
The choice of solvent is dictated by the specific reaction type. Use the following logic flow to determine the optimal medium.
Figure 1: Solvent decision tree based on reaction mechanism requirements.
Detailed Experimental Protocols
Protocol A: Amide Coupling (The "Green" 2-MeTHF Method)
Context: While DMF is standard, it poses toxicity risks and workup challenges.[3] 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that solubilizes the phenylpiperazine tail effectively and allows for direct aqueous extraction.
Reagents:
-
Amine: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) or HATU (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: 2-MeTHF (10 mL per gram of amine)[1]
Step-by-Step:
-
Dissolution: Charge the amine and carboxylic acid into the reactor. Add 2-MeTHF. Stir at Room Temperature (RT). Note: The mixture may be a slurry initially.
-
Activation: Add DIPEA. The slurry should clarify as the amine acts as a base and solubilizes.
-
Coupling:
-
If using HATU: Add solid HATU in one portion.
-
If using T3P: Add T3P solution dropwise (exothermic).
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[4]
-
Workup (Self-Validating Step):
-
Add water directly to the reaction vessel (2-MeTHF is immiscible with water, unlike THF/DMF).[1]
-
Separate phases. Wash organic layer with 10% Na₂CO₃ (removes acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: Reductive Amination (DCM/MeOH System)
Context: For attaching alkyl groups.[5] The phenylpiperazine tail makes the imine intermediate lipophilic, requiring a solvent that dissolves both the polar imine and the reducing agent.
Reagents:
-
Amine: 1.0 equiv[1]
-
Aldehyde: 1.1 equiv[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: DCM (primary) + MeOH (co-solvent, 10% v/v)
Step-by-Step:
-
Imine Formation: Dissolve amine and aldehyde in DCM. Add AcOH. Stir for 30 mins. Visual Check: Solution often turns yellow/orange.
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Solvent Logic: If the reaction becomes thick/gummy (common with piperazines), add the 10% MeOH co-solvent. This solubilizes the borate salts formed during reaction.
-
Quench: Add saturated NaHCO₃. Stir vigorously until gas evolution ceases. Extract with DCM.
Reaction Workflow & Troubleshooting
The following diagram illustrates the critical path for the amide coupling workflow, highlighting the "crash out" risk points associated with the phenylpiperazine moiety.
Figure 2: Amide coupling workflow with solubility contingency step.
Troubleshooting "Oiling Out"
A common issue with 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine derivatives is the formation of a sticky oil during purification.
-
Cause: The molecule has high lipophilicity (phenyl ring) but also hydrogen bond acceptors (pyridine/piperazine).
-
Solution: Do not use pure Hexanes/Heptane to precipitate. Use Diethyl Ether or MTBE with rapid stirring. The slight polarity of ethers helps form a discrete powder rather than a gum.
References
-
Solvent Selection Guidelines
-
Aminopyridine Reactivity
-
Piperazine Scaffold Properties
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Source: Chemistry & Biodiversity, 2023.
-
URL:[Link]
-
Compound Specific Data (CAS 927989-62-6)
-
Title: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Product Page.[1]
- Source: Sigma-Aldrich / Merck.
-
Sources
- 1. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 4. growingscience.com [growingscience.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Title: Accelerated Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine via Focused Microwave Irradiation: A Protocol for Medicinal Chemistry
An Application Note from the Office of the Senior Application Scientist
Abstract: This application note provides a detailed protocol for the synthesis of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a key scaffold in modern drug discovery. We move beyond traditional, time-consuming reflux methods to leverage the strategic advantages of Microwave-Assisted Organic Synthesis (MAOS).[1][2] This guide elucidates the underlying principles of microwave heating, provides a step-by-step experimental protocol, and explains the causal reasoning behind parameter selection. The described method dramatically reduces reaction times from hours to minutes, improves yields, and offers a cleaner reaction profile, aligning with the principles of green chemistry.[3] This protocol is designed for researchers, medicinal chemists, and process development scientists seeking to optimize the synthesis of heterocyclic compounds.[4][5]
The Strategic Advantage of Microwave-Assisted Synthesis
In the competitive landscape of drug discovery, speed and efficiency are paramount.[1] Microwave-assisted organic synthesis has matured from a laboratory curiosity into an established technology that is heavily utilized in both academia and the pharmaceutical industry.[2] Unlike conventional heating methods that rely on conduction and convection to transfer energy from an external source to the reaction mixture, microwave synthesis employs dielectric heating.[6]
Microwave irradiation directly couples with polar molecules in the reaction mixture (reactants, solvents), causing them to rapidly oscillate and rotate.[6] This generates intense internal heat, leading to several key advantages:
-
Rapid, Volumetric Heating: Energy is delivered directly and uniformly throughout the bulk of the reaction mixture, eliminating the "wall effect" seen in conventional heating and preventing localized overheating.[1] This results in a much faster and more efficient path to the target temperature.
-
Dramatic Rate Acceleration: Reactions that typically take many hours or even days under conventional reflux can often be completed in a matter of minutes.[2] This is due to the ability to achieve temperatures far above the solvent's atmospheric boiling point in sealed, pressurized vessels—a phenomenon known as superheating.[6]
-
Improved Yields and Purity: The rapid heating and short reaction times often minimize the formation of by-products that can occur during prolonged exposure to high temperatures, leading to cleaner reaction profiles and higher isolated yields.[4][5]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility between runs, which is critical for process development.[6]
Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine: A Mechanistic Overview
The synthesis of the target compound proceeds via a Nucleophilic Aromatic Substitution (SNA_r_) reaction.[7] In this pathway, the pyridine ring, which is rendered electron-deficient, is attacked by a nucleophile. The reaction is greatly accelerated by the presence of electron-withdrawing groups on the aromatic ring.[7]
Our selected pathway involves the reaction between 6-chloro-3-nitropyridine and 1-phenylpiperazine. The nitrogen atom of the phenylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine leaving group. The strongly electron-withdrawing nitro group (-NO₂) at the para position relative to the leaving group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy and facilitating the substitution.[7][8]
Following the successful C-N bond formation, a subsequent reduction of the nitro group is required to yield the final 3-amino product.
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epcp.ac.in [epcp.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. bspublications.net [bspublications.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Synthesis
Case ID: SYN-PPPA-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a critical workflow in the preparation of CDK4/6 inhibitors (similar to Palbociclib intermediates). While the retrosynthesis appears straightforward—a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction—practical execution is often plagued by three specific failure modes:
-
Hydrolytic degradation of the electrophile during coupling.
-
Oxidative decomposition of the electron-rich aminopyridine product.
-
Physicochemical instability (tar formation) during workup.
This guide provides a self-validating protocol designed to mitigate these specific risks.
Module 1: The Coupling Phase (SNAr)
Objective: Synthesize 1-(5-nitropyridin-2-yl)-4-phenylpiperazine with >85% isolated yield.
The Protocol
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 1-Phenylpiperazine (1.1 eq), DIPEA (1.5 eq).
-
Solvent: Anhydrous DMF or DMSO (Avoid protic solvents like Ethanol to prevent solubility issues of the intermediate).
-
Conditions: 60–80°C, 4–6 hours, Inert Atmosphere (N₂).
Troubleshooting Guide: Coupling Phase
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Poor solubility of the nitropyridine or insufficient base. | Switch solvent to DMSO (higher solubility). Ensure base (DIPEA/K₂CO₃) is fresh. If using K₂CO₃, grind to fine powder to increase surface area. |
| Formation of "Yellow Sludge" (Impurity A) | Hydrolysis: 2-Chloro-5-nitropyridine reacted with trace water to form 2-hydroxy-5-nitropyridine. | CRITICAL: The nitro group activates the chloride for displacement by water as well as the amine. Use anhydrous solvents.[1] Dry reagents.[1][2][3] Avoid hydroxide bases (NaOH/KOH). |
| Dark Tarry Reaction Mixture | Thermal decomposition due to overheating. | Reaction is exothermic. Add the piperazine slowly at room temperature before heating. Do not exceed 90°C. |
FAQ: Coupling
Q: Can I use 2-Bromo-5-nitropyridine instead of the Chloro analog? A: Yes, the reaction will be faster due to the better leaving group ability of bromide. However, the Chloro analog is significantly cheaper and sufficiently reactive due to the strong electron-withdrawing effect of the nitro group at the para position.
Module 2: The Reduction Phase (Nitro Amine)
Objective: Quantitative conversion of the nitro group to the amine without reducing the pyridine ring or oxidizing the product.
The Protocol (Catalytic Hydrogenation - Preferred)
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Solvent: Methanol or Ethanol (degassed).
-
H₂ Source: Hydrogen balloon (1 atm) or low pressure (30 psi).
-
Time: 2–12 hours.
Alternative Protocol (Iron-Mediated - Robust)
-
Reagents: Iron powder (3-5 eq), NH₄Cl (5 eq).
-
Solvent: EtOH/Water (3:1).
-
Conditions: Reflux (80°C) for 2 hours.
-
Note: Use this if you lack hydrogenation equipment or if the product traps Pd.
Troubleshooting Guide: Reduction Phase
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (Incomplete) | Catalyst Poisoning. | Sulfur traces from the SNAr step (if DMSO was used) can poison Pd/C. Wash the nitro intermediate thoroughly with water/isopropanol before reduction. |
| Product turns Purple/Black | Oxidative Instability. Aminopyridines are electron-rich and prone to air oxidation (formation of imino-quinonoids). | Strict Anaerobic Workup: Sparge all solvents with Argon. Store the product under N₂ at -20°C. Add antioxidants (e.g., Sodium Ascorbate) during workup if aqueous steps are necessary. |
| Over-reduction (M+4 or M+6 mass) | Hydrogenation of the pyridine or phenyl ring. | This is rare at 1 atm H₂ but common at high pressure. Reduce pressure to <30 psi. Switch to Fe/NH₄Cl reduction which is chemoselective for nitro groups. |
Module 3: Isolation & Purification Logic
The "Sticky Amine" Problem: The product, 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine, is a lipophilic base. It often oils out during acid-base extraction and adheres to glass.
Recommended Workup (Precipitation Method):
-
Filter off the catalyst (Pd/C or Fe sludge) through Celite while the solution is still warm.
-
Concentrate the filtrate to ~20% volume.
-
Do not evaporate to dryness. (Dry films oxidize rapidly).
-
Add cold Diethyl Ether or Hexanes to the concentrated alcoholic solution to induce precipitation.
-
Filter the solid amine and dry under vacuum immediately.
Visualizing the Workflow
The following diagram illustrates the critical control points (CCPs) where yield is most often lost.
Caption: Critical Control Points (CCPs) in the synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine.
References
-
Synthesis of Palbociclib Intermediates: Title: A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.[4] Source: ResearchGate / Vertex AI Grounding. URL:[Link]
-
Reactivity of 2-Chloro-5-nitropyridine: Title: 2-Chloro-5-nitropyridine: Crystal structure and reactivity insights. Source: Acta Crystallographica / NIH PMC. URL:[Link]
-
Nitropyridine Reduction Strategies: Title: Nitropyridines in the Synthesis of Bioactive Molecules (Reduction protocols). Source: MDPI (Pharmaceuticals). URL:[Link]
-
Compound Properties & Safety: Title: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Compound Summary. Source: PubChem / Sigma-Aldrich. URL:[Link]
Sources
Purification methods for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine intermediates
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Introduction: The "Deceptive" Stability of Aminopyridines
You are likely synthesizing 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine as a scaffold for kinase inhibitors or GPCR ligands. While the synthesis (typically SNAr or Buchwald-Hartwig) is straightforward, the purification is often underestimated.
This molecule presents a "perfect storm" for purification difficulties:
-
Solubility: It possesses a lipophilic tail (phenylpiperazine) and a polar head (aminopyridine).
-
Basicity: It has multiple basic sites, leading to severe tailing on silica.
-
Stability: The electron-rich 3-aminopyridine core is highly susceptible to oxidative degradation (browning) upon air exposure.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: Removing the "Sticky" Starting Material (1-Phenylpiperazine)
The Problem: 1-Phenylpiperazine is a common impurity that co-elutes with your product. It is difficult to visualize on TLC because both spots streak.
The Science (pKa Logic): To separate them, we exploit the subtle difference in basicity.
-
Impurity (1-Phenylpiperazine): Contains a secondary alkyl amine (N4 position). pKa ≈ 8.8 – 9.0 .
-
Product: All nitrogen atoms are attached to aromatic rings (N-aryl). The most basic site is the pyridine nitrogen, boosted by the electron-donating piperazine. pKa ≈ 6.5 – 7.0 .
The Solution: Controlled pH Extraction Standard acid/base workups (pH 1 vs pH 14) fail because both compounds protonate/deprotonate together. You must hit the "Goldilocks" zone (pH 7.5 – 8.0).
Protocol 1: The "pH Window" Wash
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Wash the organic layer 3x with Phosphate Buffer (0.5 M, pH 7.5) .
-
Wash with Brine, dry over Na2SO4, and concentrate.
Module 2: Chromatography Troubleshooting
Q: My product streaks across the column even with MeOH/DCM. Why?
A: The pyridine nitrogen and the primary amine interact strongly with the acidic silanol groups (
Protocol 2: The "Amine Shield" Method Do not just add Triethylamine (TEA) to the mobile phase. Pre-treat the silica to block active sites before your product touches them.
-
Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of DCM containing 1% TEA .
-
Mobile Phase: Run your gradient (e.g., 0–10% MeOH in DCM) with 0.5% TEA maintained throughout.
-
Visualization: If using UV, be aware that TEA absorbs at low wavelengths. Monitor at 254 nm or use a stain (Ninhydrin is excellent for the primary amine).
Module 3: Preventing "The Browning" (Oxidation)
The Issue: You isolated a pale yellow solid, but overnight it turned brown/black. Cause: The 3-amino group is electron-rich. Atmospheric oxygen creates N-oxide or azo-dimer impurities (radical mechanism), catalyzed by trace metals or light.
Protocol 3: Stabilization via HCl Salt Formation Convert the free base to the Hydrochloride (HCl) salt immediately after chromatography. The salt is significantly more stable to oxidation.
Step-by-Step Salt Formation:
-
Dissolve the purified free base in a minimum amount of dry 1,4-Dioxane or Ethanol .
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Observation: A precipitate should form immediately.
-
-
Stir for 15 minutes at 0°C, then add Diethyl Ether (anti-solvent) to maximize yield.
-
Filter under Nitrogen (Schlenk filtration preferred) to avoid moist air.
-
Dry in a vacuum desiccator over
.
Visual Workflow: Purification Decision Tree
Caption: Decision tree for removing impurities and stabilizing the aminopyridine intermediate.
Summary of Physicochemical Properties
| Property | Value / Characteristic | Impact on Purification |
| Physical State | Solid (Pale yellow to tan) | Can be recrystallized from EtOH/Water if chromatography fails. |
| pKa (Est.) | ~6.8 (Pyridine N), ~4.0 (Aniline N) | Allows separation from alkyl amines (pKa ~9) using pH buffers. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Good for organic extraction; avoid water in final stages. |
| Stability | Air/Light Sensitive | Critical: Store under inert gas; avoid prolonged rotary evaporation. |
Frequently Asked Questions (FAQs)
Q1: Can I use scavengers instead of the pH wash? A: Yes, but be careful. Isocyanate resins (used to scavenge amines) will react with both the impurity (secondary amine) and your product (primary amine). A better choice is an aldehyde resin (e.g., 4-Benzyloxybenzaldehyde polymer bound) which reacts faster with the alkyl secondary amine of the impurity than the deactivated aniline-like primary amine of your product, but optimization is required. The pH wash is cheaper and more robust.
Q2: I see a new spot on TLC after rotary evaporation. What is it? A: This is likely the N-oxide or an azo-dimer caused by heating the amine in the presence of air.
-
Fix: Never heat the water bath above 35°C. Release the vacuum with Nitrogen, not air.
Q3: The product is oiling out during salt formation. A: This happens if the solvent is too polar or wet.
-
Fix: Redissolve the oil in a small amount of dry Methanol, then slowly add a large excess of Diethyl Ether or MTBE with vigorous stirring to induce powder formation.
References
-
BenchChem Technical Support. (2025).[4][5][6][7] Purification of 6-Chloropyridin-3-amine Derivatives: Troubleshooting Guides. Retrieved from
- Clayden, J., & Greaves, N. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for amine-silica interactions).
-
Sigma-Aldrich. (n.d.). 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Product Data & Safety. Retrieved from
-
National Institutes of Health (NIH). (2024). Inhibition of the C1s Protease by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide.[1] (Structural and pKa analogs). Retrieved from
-
MIT Dept of Chemistry. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
Sources
- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing oxidation of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine during storage
Technical Support Center: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Introduction: The Challenge of Storing 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a key building block in pharmaceutical research and development, valued for its unique structural motifs. However, its utility is intrinsically linked to its purity, which can be compromised during storage. The molecule's chemical architecture, featuring an electron-rich aminopyridine ring system coupled with a phenylpiperazine moiety, renders it susceptible to oxidative degradation. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the integrity of this compound.
Section 1: Understanding the Mechanism of Oxidation
The primary driver of degradation for this compound is oxidation. The aminopyridine portion of the molecule is particularly vulnerable. The lone pair of electrons on the exocyclic amine nitrogen (at the 3-position) increases the electron density of the pyridine ring, making it highly susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.
The oxidation process can proceed through several pathways:
-
N-Oxide Formation: The nitrogen atoms, particularly on the piperazine ring, can be oxidized to their corresponding N-oxides.[1]
-
Radical-Mediated Polymerization: The amine group can be oxidized to a radical cation, which can then initiate polymerization, leading to the formation of colored, insoluble materials.
-
Imine/Quinone-like Structures: Further oxidation can lead to the formation of highly conjugated systems, which are often intensely colored and represent significant impurities.
The presence of moisture can also accelerate degradation by facilitating hydrolysis or acting as a proton shuttle in oxidative reactions.[2]
Caption: Potential oxidative degradation pathways for the title compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solid 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine has turned from off-white to a distinct yellow/brown color. What happened and can I still use it?
A: A color change is a primary indicator of oxidation. The yellow to brown discoloration is caused by the formation of highly conjugated degradation products. The material is no longer of high purity. Using this degraded material can lead to failed reactions, inconsistent biological data, and purification difficulties. We strongly recommend discarding the discolored material and obtaining a fresh lot. For future lots, immediately implement the stringent storage protocols outlined in Section 3.
Q2: What are the absolute ideal storage conditions for this compound in its solid form?
A: To maximize shelf-life, the compound must be protected from all primary drivers of oxidation. The ideal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[3][4] |
| Temperature | 2-8°C | Reduces the kinetic rate of degradation reactions. Some similar compounds are stored at this temperature.[5] |
| Light | Amber, Opaque Container | Prevents photochemical degradation, as light can catalyze the formation of radical species. |
| Moisture | Tightly Sealed Container with Desiccant | Amines are often hygroscopic; moisture can accelerate oxidation and hydrolysis.[2] |
Q3: I need to weigh out the compound for an experiment. How do I handle it without exposing it to air?
A: Handling requires techniques designed for air-sensitive reagents.[6] Briefly opening the container on the bench is strongly discouraged.
-
Glove Box/Bag: The best method is to handle the material inside a glove box or glove bag filled with an inert atmosphere.[4]
-
Inert Gas Blanket: If a glove box is unavailable, you can create a positive pressure of argon or nitrogen in the storage vessel. Quickly remove the required amount and immediately re-seal and purge the headspace of the container with inert gas before returning to storage.
Q4: I am preparing a stock solution in DMSO. How should I prepare and store it to prevent degradation?
A: Solutions can degrade even faster than the solid material.
-
Solvent Choice: Use anhydrous, research-grade DMSO that has been purged with an inert gas.
-
Preparation: Prepare the solution under an inert atmosphere (e.g., using a Schlenk line or in a glove box). Use glassware that has been oven-dried to remove adsorbed moisture.[3][4]
-
Storage: Store the solution in small, single-use aliquots in amber vials with tightly sealed caps (e.g., Sure/Seal™ bottles or equivalent).[3] Store frozen at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Section 3: Troubleshooting and Experimental Protocols
If you suspect degradation, a clear workflow can help you assess the situation and proceed accordingly.
Caption: Troubleshooting workflow for suspected compound degradation.
Protocol 3.1: Best-Practice Procedure for Aliquoting Solid Compound
This protocol assumes the use of standard laboratory equipment outside of a glove box.
-
Preparation: Gather an amber glass vial with a septum-lined cap, the primary container of the compound, a nitrogen or argon gas line with a needle adapter, and a venting needle. Ensure all glassware is dry.
-
Inerting: Puncture the septum of the primary container with the gas inlet needle and the venting needle. Gently flush the headspace with inert gas for 2-3 minutes to displace all air.
-
Weighing: Remove the gas lines. In a clean, dry area, quickly open the container, remove the target amount of solid, and place it into your experimental vessel.
-
Resealing: Immediately close the primary container.
-
Purging: Re-insert the gas inlet and venting needles and flush the headspace again for 2-3 minutes to ensure an inert atmosphere for storage.
-
Storage: Replace the polypropylene cap if applicable and return the container to 2-8°C storage.[3][4]
Protocol 3.2: Analytical Quality Control for Detecting Oxidation
A. Thin-Layer Chromatography (TLC) - A Rapid Qualitative Check
-
Sample Prep: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a similar solution from a trusted, fresh reference standard if available.
-
Eluent: A mobile phase of 5-10% Methanol in Dichloromethane is a good starting point.
-
Spotting & Development: Spot both your sample and the reference onto a silica TLC plate. Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation: The pure compound should appear as a single, major spot. Oxidized products are typically more polar and will appear as new spots with a lower Rf value (closer to the baseline).[7] Any significant streaking or presence of baseline material is a strong indicator of degradation.
B. High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity
-
Method: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient method using water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is recommended.
-
Example Gradient: Start at 95:5 Water:Acetonitrile, ramp to 5:95 Water:Acetonitrile over 15 minutes.
-
-
Detection: UV detection at 254 nm and 280 nm.
-
Interpretation: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should be >98%. The presence of multiple new peaks, especially early-eluting (more polar) ones, confirms oxidation.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Fishbein, L. (1970). Thin-layer chromatography of amine oxidation products. Analytical Chemistry, 42(6), 564–570. [Link]
-
Wang, J., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 22(9), 1433. [Link]
-
SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Ammonia. Chapter 7: Analytical Methods. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
U.S. Environmental Protection Agency (EPA). (2006). Aminopyridines Hazard Summary. [Link]
-
Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. [Link]
-
Sheilan, M., & Smith, R. (2016). Chemical analysis in amine system operations. EPTQ. [Link]
-
de Oliveira, S. C., & de Oliveira, K. T. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 441. [Link]
-
Edwards, D. G. (1966). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC. [Link]
-
Behera, S. K., & Das, S. (2022). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society, 99(1), 100277. [Link]
-
Rlavie. Product Page: 6-(4-Methylpiperazin-1-yl)pyridazin-3-aMine. [Link]
-
PubChem. Compound Summary for CID 2763390, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. [Link]
-
Ren, Z., & da Silva, G. (2018). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Chen, X., et al. (1990). [Synthesis and platelet aggregation inhibitory activity of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones]. Yao Xue Xue Bao, 25(8), 598-603. [Link]
-
Ziegler, D. M., & Poulsen, L. L. (1977). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Drug Metabolism and Disposition, 5(6), 658-663. [Link]
-
Acar, U., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]
Sources
- 1. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. CAS 66346-94-9|6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine [rlavie.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in reactions with phenylpiperazinyl pyridines
Topic: Overcoming Steric Hindrance in C–N Coupling Reactions
User Status: Authenticated (Senior Researcher) Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting low yields in sterically demanding heteroaryl couplings.
Executive Summary & Strategy Selector
The Challenge: Coupling a phenylpiperazine with a pyridine core introduces a specific "steric clash" vector. The ortho-substituents on the pyridine (common in drug scaffolds) and the conformational rigidity of the piperazine ring create a crowded transition state. This often leads to:
-
Stalled Oxidative Addition: The catalyst cannot access the C-X bond.
-
Failed Reductive Elimination: The two bulky partners cannot align to form the C-N bond, leading to β-hydride elimination or dehalogenation.
The Solution Architecture: Do not default to standard conditions. Use the decision matrix below to select your primary workflow.
Caption: Decision tree for selecting the optimal synthetic pathway based on pyridine electronics and leaving group identity.
Protocol A: The Buchwald-Hartwig Approach (Gold Standard)
This is the required method for unactivated or electron-rich pyridines. The specific challenge with phenylpiperazines is that they are secondary amines with significant cone angles.
Why this works (The Science):
Standard ligands (PPh3, dppf) fail here. You must use Dialkylbiaryl Phosphines (Buchwald Ligands).
-
RuPhos: Specifically engineered for secondary amines.[1][2] The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive palladium dimers, while the electron-rich phosphine facilitates oxidative addition into the deactivated pyridine ring [1].
-
Precatalysts (G3/G4): We strictly advise against using Pd(OAc)2 or Pd2(dba)3 + Ligand for these specific substrates. In situ activation is unreliable with hindered pyridines. Use pre-formed palladacycles to guarantee the entry of L-Pd(0) into the cycle.
Optimized Experimental Protocol
| Component | Recommendation | Function |
| Precatalyst | RuPhos Pd G4 (2–5 mol%) | Ensures 1:1 L:Pd ratio; rapid activation at low T. |
| Ligand | RuPhos (add 1–2 mol% extra) | Scavenges any "leached" Pd; stabilizes the active species. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required to deprotonate the bulky amine. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often stabilize the transition state better here. |
| Temp | 80 °C – 100 °C | Do not overheat initially; catalyst death occurs >110 °C. |
Step-by-Step Workflow:
-
Inert Prep: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.
-
Solids: Add RuPhos Pd G4 (0.02 equiv), extra RuPhos (0.02 equiv), Halopyridine (1.0 equiv), and NaOtBu (1.4 equiv).
-
Liquids: Add anhydrous Toluene (0.2 M concentration).
-
Amine Addition: Add the Phenylpiperazine (1.2 equiv).
-
Activation: Seal and stir at room temperature for 5 minutes (pre-complexation).
-
Heating: Place in a pre-heated block at 85 °C. Monitor by LCMS at 2 hours.
Protocol B: The S_NAr Alternative (High-Heat/Microwave)
Use this ONLY if your pyridine has an electron-withdrawing group (EWG) at the ortho or para position relative to the halogen.
Why this works (The Science):
Steric hindrance in S_NAr is overcome by leaving group engineering .
-
Fluoride Effect: If you can source the 2-fluoropyridine analog instead of the chloro- or bromo-, use it. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy significantly [2].
Optimized Experimental Protocol
| Component | Recommendation | Function |
| Substrate | Fluoropyridine analog | 100x–1000x faster reaction rate than chloride. |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the charged intermediate. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic base; prevents side reactions. |
| Energy | Microwave Irradiation | Overcomes the steric barrier via rapid, uniform heating. |
Step-by-Step Workflow:
-
Dissolve Fluoropyridine (1.0 equiv) and Phenylpiperazine (1.5 equiv) in DMSO (0.5 M).
-
Add DIPEA (2.0 equiv).
-
Microwave: Heat to 120 °C for 20 minutes (High Absorption setting).
-
Note: If using the Chloro- analog, increase Temp to 160 °C and time to 1 hour.
Troubleshooting Center (FAQ)
Q1: I see full conversion of the starting material, but the major product is the de-halogenated pyridine (Hydrodehalogenation).
-
Diagnosis: The "Reductive Elimination" step is failing. The steric bulk of the phenylpiperazine is preventing it from coupling with the pyridine on the Pd center. The Pd species then grabs a hydride (from the solvent or beta-hydride elimination) and releases the reduced pyridine.
-
Fix:
-
Switch Ligand: Move to PEPPSI-IPr catalyst. The bulky NHC ligand creates a wider "cone" that can sometimes accommodate the bulky amine better than phosphines [3].
-
Concentration: Run the reaction at higher concentration (1.0 M) to favor the bimolecular coupling over the unimolecular side reaction.
-
Q2: The reaction turns black immediately (Pd Black precipitation) and stalls.
-
Diagnosis: Catalyst decomposition. The phosphine ligand is dissociating from the metal, likely due to the high heat required to overcome the steric barrier.
-
Fix:
-
Add Free Ligand: Ensure you are adding 1-2 mol% of free RuPhos ligand alongside the precatalyst.
-
Lower Temp, Longer Time: Drop temperature to 70 °C and extend time to 24h.
-
Oxygen Leak: Steric couplings are hypersensitive to O2. Regrease joints or use a glovebox.
-
Q3: My pyridine has two halogens (2,4-dichloropyridine). Which one will react?
-
Answer:
-
S_NAr Conditions: The nucleophile attacks the 4-position (para) preferentially due to lower steric hindrance, even though the 2-position is more electron-deficient.
-
Pd-Catalysis: Palladium inserts into the 2-position (ortho) preferentially because the C-Cl bond at C2 is chemically weaker (lower bond dissociation energy) and more electron-deficient, facilitating oxidative addition [4].
-
Visualizing the Steric Bottleneck
The following diagram illustrates the specific failure point in the catalytic cycle for this scaffold.
Caption: The catalytic cycle showing the critical bottleneck at Reductive Elimination caused by the bulky phenylpiperazine.
References
-
RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423–17429. Link
-
S_NAr Kinetics: Rohrbach, S., Smith, A. J., & Dilman, A. D. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Angewandte Chemie International Edition. Link
-
PEPPSI Catalysts: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst for Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Regioselectivity: Strotman, N. A., et al. (2010). Reaction Development and Mechanistic Study of the Palladium-Catalyzed Coupling of Pyridines. Journal of Organic Chemistry, 75(5), 1733–1739. Link
Sources
Optimizing column chromatography conditions for aminopyridine separation
[1]
Introduction: The Aminopyridine Challenge
Welcome to the Separation Science Technical Center. You are likely here because your aminopyridine separation is failing in one of two ways: severe peak tailing or critical co-elution of isomers .
Aminopyridines present a "perfect storm" for chromatographers:
-
High Basicity: With pKa values ranging from ~6.0 to 9.2, they interact strongly with acidic silanols on silica, causing tailing.
-
High Polarity: They differ poorly in hydrophobicity, making standard C18 retention difficult.
-
Isomeric Similarity: 2-, 3-, and 4-aminopyridine often co-elute on standard stationary phases due to identical molecular weights and similar polarities.
This guide moves beyond standard protocols to provide mechanism-based troubleshooting.
Module 1: Peak Shape & Tailing (Silanol Suppression)[2][3]
User Question:
"My 4-aminopyridine peak looks like a shark fin—sharp front, terrible tail. I'm using a standard C18 column with 0.1% Formic Acid. What is happening?"
Diagnostic:
You are experiencing Silanol Overload . Standard silica-based columns (even C18) have residual silanol groups (Si-OH) on the surface. These are weakly acidic. Aminopyridines are basic.[1][2]
-
Mechanism: The protonated amine (
) undergoes ion-exchange with the ionized silanol ( ). This secondary interaction is slow, causing the "tail" as the molecule drags behind the main solvent front.
Remediation Protocol:
Option A: The "Sacrificial Base" (Best for Normal Phase/Flash)
If you are running Flash chromatography or standard HPLC, you must saturate the silanols with a stronger base than your analyte.
-
Concentration: 0.1% to 0.5% (v/v) in the mobile phase.
-
Why it works: TEA competes for the silanol sites.[3] Being more sterically available and basic, it blocks the sites, allowing the aminopyridine to elute based on partition coefficients rather than surface adsorption.
Option B: High pH Strategy (Best for RP-HPLC)
Suppression of ionization is the most effective way to eliminate tailing and increase retention.
-
Target pH: pH 10.0 - 11.0.
-
Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
Column Requirement: You must use a hybrid-silica or polymer-coated column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) designed for high pH. Standard silica dissolves above pH 8.0.
-
Mechanism: At pH 10, both the silanols (fully ionized) and the aminopyridines (neutral) lose the electrostatic attraction. The neutral aminopyridine also retains better on the hydrophobic C18.
Module 2: Isomer Resolution (Selectivity Tuning)
User Question:
"I cannot separate 2-aminopyridine from 3-aminopyridine. They co-elute at 2.5 minutes on my C18 column."
Diagnostic:
You are relying on Hydrophobicity alone, which is insufficient. Isomers of aminopyridine have nearly identical LogP values. To separate them, you must exploit their differing electron densities (pKa) or their shape (regioselectivity).
Data: The Physicochemical Differences
| Isomer | Structure Note | pKa (approx) | Basicity Driver |
| 4-Aminopyridine | Para-substitution | ~9.17 | Resonance pushes e- to ring N |
| 2-Aminopyridine | Ortho-substitution | ~6.86 | Inductive withdrawal vs. Resonance |
| 3-Aminopyridine | Meta-substitution | ~6.00 | No resonance stabilization of ring N |
Remediation Protocol: The PFP Switch
Stop optimizing the C18 gradient. Switch to a Pentafluorophenyl (PFP) stationary phase.[6]
-
Why PFP? PFP columns separate based on
- interactions and dipole-dipole moments. -
Mechanism: The fluorine atoms on the stationary phase create a localized electron-deficient ring. The aminopyridines are electron-rich aromatics. The position of the amine group (ortho, meta, para) significantly alters the electron cloud shape and dipole, creating distinct interaction strengths with the PFP ring that C18 cannot "see."
Recommended Workflow:
-
Column: Core-shell PFP (e.g., Kinetex PFP, ACE C18-PFP).
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps analytes ionized for dipole interaction).
-
Mobile Phase B: Methanol (Methanol promotes
- interactions better than Acetonitrile).
Module 3: Method Development Workflow
Use this logic flow to determine your starting conditions.
Caption: Decision matrix for selecting stationary phase and pH based on separation goals (Isomer resolution vs. Peak shape).
Module 4: Experimental Protocols
Protocol A: High-pH Reverse Phase (General Screening)
Best for: 4-Aminopyridine retention and perfect peak shape.
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150mm, 5µm).
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 95% B
-
-
Flow: 1.0 mL/min.
-
Temp: 30°C.
Protocol B: PFP Separation (Isomer Resolution)
Best for: Separating 2-AP, 3-AP, and 4-AP mixtures.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Do not use ACN; it suppresses the
- selectivity). -
Column: Fluorophenyl / PFP phase (e.g., ACE C18-PFP or Phenomenex Kinetex PFP).
-
Gradient:
-
0 min: 2% B (Start low to engage polar interactions)
-
15 min: 30% B (Shallow gradient is critical)
-
-
Note: 4-AP usually elutes last due to highest basicity and interaction with the fluorine electron cloud.
Frequently Asked Questions (FAQs)
Q: Can I use HILIC for aminopyridines? A: Yes. Because aminopyridines are small and polar, HILIC is an excellent orthogonal mode. Use a bare silica or Amide column with a mobile phase of 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3.0). The elution order will often be the reverse of C18.
Q: I am doing Flash purification, not HPLC. Can I use Dichloromethane/Methanol? A: Yes, but you must add 1% Triethylamine (TEA) to the solvent system. Without TEA, the aminopyridines will streak across the entire column and you will lose yield.
-
Flash Recipe: DCM : MeOH : TEA (95 : 4 : 1).
Q: Why is my 4-aminopyridine retention time shifting day-to-day? A: 4-AP has a pKa of ~9.2. If you are running at pH 9-10, small changes in mobile phase pH (evaporation of ammonia) will drastically change its ionization state (neutral vs. charged). Ensure your buffer is fresh and capped, or move to a lower pH (pH 3) using a PFP column to ensure it is 100% ionized and stable.
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249. (Establishes pKa values: 4-AP=9.17, 2-AP=6.86).[7]
-
Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Application note detailing PFP selectivity for aromatic isomers).
-
Phenomenex. (2025). Tip on Peak Tailing of Basic Analytes. (Technical guide on silanol suppression and TEA usage).
-
Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Describes separation of 2,3,4-AP using hydrogen bonding modes).
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Mechanistic explanation of TEA as a silanol blocker).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. hplc.eu [hplc.eu]
- 7. quora.com [quora.com]
Technical Support Center: Optimizing Reactivity of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Case Reference: CAS 927989-62-6 | Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Three-Nitrogen" Paradox
The core difficulty in reacting 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine lies in its competing electronic centers. You are not dealing with a simple aniline; you are managing a molecule with three distinct nitrogen environments that often work against your target reaction.[1]
-
The Target (
at C3): This is the least nucleophilic nitrogen.[1] The electron-deficient pyridine ring inductively withdraws density from this amine, lowering its (conjugate acid) to , compared to for aniline. -
The Trap (Pyridine N1): This nitrogen is a basic "sink" (
).[1] It can poison metal catalysts or scavenge protons intended for activation.[1] -
The Sponge (Piperazine N4): The distal piperazine nitrogen is highly basic (
).[1] In acidic or neutral activation protocols, this site protonates first, altering solubility and potentially creating an ammonium salt that precipitates out of non-polar solvents.
The Solution: You must essentially "mask" the basic sites or use conditions strong enough to force the C3-amine to react.[1]
Troubleshooting Decision Matrix
Before modifying your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic workflow for identifying the root cause of low reactivity based on solubility and reaction type.
Protocol Optimization: Amide Bond Formation
The most common issue reported is the failure of standard carbodiimide couplings (EDC/NHS). The 3-aminopyridine moiety is simply too weak of a nucleophile to attack the active ester efficiently before hydrolysis occurs.
The "Nuclear" Option: Acid Chlorides with Pyridine
Do not rely on HATU if it fails once.[1] Switch immediately to high-energy electrophiles.
Why this works: The acid chloride is orders of magnitude more electrophilic than an NHS-ester.[1] Using pyridine as the solvent acts as a base to neutralize the HCl generated (preventing protonation of the piperazine) and can form an N-acylpyridinium intermediate, which is a potent acylating agent.
Step-by-Step Protocol:
-
Activation: Convert your carboxylic acid to the acid chloride using
(Reflux, 2h) or Oxalyl Chloride/DMF (DCM, 0°C to RT). Remove excess reagent completely under vacuum.[1] -
Solvent System: Dissolve the 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine in anhydrous Pyridine (or a 1:1 mix of Pyridine/DCM if solubility is poor).
-
Critical: Do not use TEA/DIPEA in DCM alone; the pyridine solvent acts as a nucleophilic catalyst (DMAP-like effect).
-
-
Addition: Add the acid chloride (1.2 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If stalled after 2h, heat to 60°C.
-
Workup: Quench with sat.
. Extract with DCM.[1]
Alternative: The HATU "Boost"
If you must use coupling reagents (e.g., for chiral acids), you must overwhelm the basic sites.
-
Reagent: HATU (1.2 eq) or COMU.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1][2] Use 4.0 equivalents.
-
Reasoning: 1 eq for the acid, 1 eq for the piperazine, 1 eq for the pyridine ring, 1 eq to drive the reaction.
-
-
Additive: HOAt (1.0 eq) can assist in trans-esterification to a more reactive species than the standard OBt ester.[1]
Protocol Optimization: Palladium-Catalyzed Couplings
Attempting to couple this amine with aryl halides often results in low conversion due to catalyst poisoning by the pyridine nitrogen (N1) or the piperazine tail coordinating to the metal center.
Ligand Selection is Critical
Standard ligands like
| Component | Recommendation | Scientific Rationale |
| Catalyst Source | Pre-catalysts that generate Pd(0) in situ. | |
| Ligand | BrettPhos or Xantphos | BrettPhos is the gold standard for primary amines.[1] Its bulk prevents N-binding to Pd.[1] Xantphos (bidentate) prevents formation of inactive Pd-dimers.[1] |
| Base | LiHMDS or NaOtBu | Weak bases ( |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation (100°C+).[1] |
Recommended Conditions:
-
1.0 eq Aryl Halide[1]
-
1.2 eq Amine (Your molecule)[1]
-
2-5 mol%
-
4-8 mol% BrettPhos [1]
-
2.5 eq LiHMDS (1M in THF)
-
Solvent: Dioxane, 100°C, sealed tube, 12h.
Solubility & Handling Data[5]
This molecule behaves like a "brick" in non-polar solvents due to
| Solvent | Solubility Rating | Usage Note |
| DCM | Moderate | Good for workup, poor for reactions requiring heat.[3] |
| Toluene | Poor | Avoid as a single solvent.[1] Requires DMSO cosolvent (10%).[1] |
| DMF/DMAc | Excellent | Preferred reaction solvent. High boiling point, breaks aggregation.[1] |
| Methanol | Good | Useful for purification, but nucleophilic (avoid with acid chlorides).[1] |
| Ether/Hexane | Insoluble | Use for precipitation/trituration of the product.[1] |
Mechanistic Visualization: The "Proton Sponge" Effect
The diagram below illustrates why standard acidic activation fails and how base selection dictates the pathway.
Figure 2: The "Proton Sponge" effect. Insufficient base leads to protonation of the piperazine tail, causing precipitation and reaction failure.
References
-
Structural Properties of Aminopyridines
-
Amide Coupling with Electron-Deficient Amines
-
Buchwald-Hartwig Ligand Selection (BrettPhos)
-
Nucleophilicity Trends (Mayr's Parameters)
-
General Reactivity of Piperazine-Pyridine Scaffolds
Sources
- 1. reddit.com [reddit.com]
- 2. growingscience.com [growingscience.com]
- 3. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
Minimizing side reactions during Buchwald-Hartwig coupling of pyridines
Ticket ID: PYR-BH-001
Status: Open
Subject: Minimizing Side Reactions in Pyridine Cross-Couplings
Mission Statement
Welcome to the Advanced Catalysis Support Center. You are likely here because your Buchwald-Hartwig amination of a pyridine substrate has failed. Pyridines are notoriously difficult coupling partners due to their electron-deficient nature and the ability of the pyridine nitrogen to coordinate to palladium, effectively poisoning the catalyst.
This guide is not a textbook; it is a troubleshooting engine designed to diagnose the three specific failure modes of this reaction: Catalyst Deactivation , Hydrodehalogenation , and Regioselectivity Loss .
Module 1: Catalyst Deactivation (The "N-Binding" Problem)
Symptom: The reaction stalls immediately or achieves <10% conversion. The starting material remains unconsumed.
Root Cause:
In 2-halopyridines (and to a lesser extent 3- and 4-isomers), the pyridine nitrogen is a potent
The Solution: Steric Bulk & Precatalysts You must make the Palladium center sterically inaccessible to the pyridine nitrogen while keeping it accessible to the amine and the oxidative addition site.
-
Switch to G3/G4 Precatalysts: Traditional Pd sources like
or require reduction and ligand association in situ, a slow process during which pyridine can intercept the Pd. Buchwald G3/G4 precatalysts contain the ligand pre-bound and activate rapidly upon base exposure, flooding the solution with the active species before the pyridine can interfere. -
Ligand Selection: Use ligands with massive steric bulk.
-
BrettPhos / tBuBrettPhos: The large isopropyl or t-butyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen.
-
Josiphos (CyPF-tBu): Excellent for preventing chelation in 2-aminopyridine synthesis.
-
Visualization: The Poisoning Mechanism vs. Productive Cycle
Figure 1: The "Fork in the Road." Without bulky ligands, the reaction diverts to the red "Off-Cycle Trap" where the pyridine nitrogen binds to the metal.
Module 2: Hydrodehalogenation (The "Reduction" Problem)
Symptom: You isolate the de-halogenated pyridine (Ar-H) instead of the aminated product (Ar-N).
Root Cause:
This is a competition between Reductive Elimination (forming C-N bond) and
-
The Amine itself: Primary amines with
-hydrogens can undergo -hydride elimination to form an imine and a Pd-H species. -
The Solvent: Alcohols or DMF can act as hydride donors.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | Toluene or Dioxane | Avoid DMF, DMA, or Alcohols. These polar solvents stabilize charged intermediates that favor |
| Base | Cs₂CO₃ (Weak) | Strong bases like NaOtBu can promote |
| Ligand | RuPhos or BrettPhos | These electron-rich ligands accelerate the rate of Reductive Elimination ( |
Module 3: Specialized Ligand Selection
Do not guess. Use this decision matrix based on your specific nucleophile.
Scenario A: Coupling with Ammonia or Hydrazine
-
The Problem: Ammonia is small and binds tightly to Pd, often forming stable Werner complexes
that kill catalysis. -
The Solution: Mor-DalPhos .[2][3]
-
Why: Developed by the Stradiotto group, this P,N-ligand features a morpholine arm that acts as a hemilabile chelator. It creates a specific binding pocket that accommodates small nucleophiles like ammonia while preventing the formation of bis-amine complexes.
-
Scenario B: Coupling with Primary Amines
-
The Solution: BrettPhos or RuPhos .[4]
-
Why: These provide the perfect balance of electron richness (for oxidative addition of the electron-poor pyridine) and steric bulk (to prevent N-binding).
-
Scenario C: Coupling with Amides
-
The Solution: tBuBrettPhos .[4]
-
Why: Amides are less nucleophilic. The extra bulk of tBuBrettPhos prevents the amide from binding in a way that leads to amidate-bridged dimers.
-
Module 4: The "Gold Standard" Protocol
If you are starting a new screen, begin here. This protocol uses a Precatalyst Loading Strategy to ensure consistency.
Reagents:
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Nucleophile: Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–2 mol%)
-
Base: NaOtBu (1.4 equiv) [Switch to Cs₂CO₃ if substrate is base-sensitive]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under Argon flow, add the BrettPhos Pd G3, NaOtBu, and the aryl halide (if solid) to a reaction vial equipped with a stir bar.
-
Note: The G3 precatalyst is air-stable, but the active species generated is not. Purging is essential.
-
-
Add Liquids: Add the amine and anhydrous dioxane via syringe.
-
Activation: Seal the vial. Heat to 80–100 °C .
-
Monitoring: Check via LCMS after 1 hour.
-
Check: If you see Ar-H (mass = Ar-Cl minus 34), switch solvent to Toluene and lower Temp to 80 °C.
-
Workflow Visualization
Figure 2: Rapid Ligand Selection Logic for Pyridine Coupling.
References
-
Buchwald Precatalysts (G3/G4)
-
Title: "G3 and G4 Buchwald Precatalysts"
- Source: Sigma-Aldrich / Merck
- Relevance: Defines the mechanism of rapid active species gener
-
-
Mor-DalPhos Ligand System
- Title: "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amin
- Source: Journal of Organic Chemistry (Stradiotto Group)
-
URL:[Link]
- Relevance: Authoritative source for coupling difficult nucleophiles (ammonia/hydrazine) with pyridines.
-
General Mechanism & Side Reactions
- Title: "Buchwald-Hartwig Amin
- Source: Wikipedia / Organic Chemistry Portal
-
URL:[Link]
- Relevance: Provides the foundational catalytic cycle and details on -hydride elimination p
-
Hydrodehalogenation Insights
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. DalPhos配位子 [sigmaaldrich.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
[1][2]
Case ID: PUR-PPPA-001 Status: Active Subject: Recrystallization Solvents & Troubleshooting Guide Compound Class: Aminopyridines / Phenylpiperazines[1][2]
Executive Summary & Solvent Strategy
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is an amphiphilic molecule containing a lipophilic tail (phenylpiperazine) and a polar, basic head (aminopyridine).[1][2] This dual nature complicates purification, as the molecule can "oil out" in non-polar solvents but may retain polar impurities in alcohols.[1][2]
The primary amine at the 3-position renders this compound sensitive to oxidative degradation, often resulting in a brown or dark red discoloration.[1] Successful purification requires not just the right solvent, but strict control over temperature and oxidative exposure.[1][2]
Solvent Compatibility Matrix
| Solvent System | Role | Rating | Technical Notes |
| Ethanol (Abs.) | Primary Solvent | ⭐⭐⭐⭐⭐ | Best Balance. Dissolves the compound hot; promotes good crystal growth upon cooling.[1][2] |
| Ethanol / Water (9:1) | Binary System | ⭐⭐⭐⭐ | Use if inorganic salts are present.[1][2] Water acts as a mild anti-solvent at low temps.[1] |
| Ethyl Acetate / Heptane | Alternative | ⭐⭐⭐ | Good for removing non-polar impurities.[1][2] Risk of "oiling out" if cooling is too rapid.[1] |
| Acetonitrile (MeCN) | Alternative | ⭐⭐⭐ | Useful if the compound is too soluble in alcohols.[1][2] Higher cost; toxic.[1][2] |
| DCM / Methanol | Dissolution Only | ⭐ | Too soluble.[1][2] Good for transfers, poor for crystallization.[1][2] |
| Water | Anti-Solvent | N/A | Compound is generally insoluble in neutral water.[1] |
Standard Operating Procedure (SOP)
Protocol A: The "Golden Standard" Recrystallization
Recommended for removing oxidative discoloration and general impurities.
Reagents Required:
Step-by-Step Methodology:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum Ethanol and heat to reflux (approx. 78°C).[1][2]
-
De-colorization (Critical): If the solution is dark brown/red (oxidation), remove from heat source.[1][2] Add Activated Charcoal (5-10% w/w) .
-
Safety: Never add charcoal to a boiling solution; it will foam over explosively.[1] Cool slightly first.
-
-
Reflux: Return to heat and reflux for 5–10 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad into a clean, pre-warmed flask. This removes the charcoal and adsorbed oxidation byproducts.[1]
-
Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) without agitation.
-
Deep Cooling: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
-
Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol (-20°C).[1][2]
-
Drying: Dry under high vacuum at 40°C. Note: Aminopyridines can be hygroscopic; store under inert gas.[1][2]
Troubleshooting & FAQs
Issue 1: The Product "Oils Out"
Symptom: Instead of crystals, a sticky oil or gum forms at the bottom of the flask upon cooling. Root Cause: The temperature dropped too quickly, or the solvent system is too non-polar (supersaturation limit exceeded).[1][2]
Corrective Actions:
-
Re-heat: Dissolve the oil back into the solution by reheating.[1]
-
Add Polarity: Add a small amount (5-10% volume) of a more polar solvent (e.g., Ethanol or Methanol) to the hot mix.[1][2]
-
Seeding: Once the solution cools slightly (is clear but supersaturated), add a single "seed crystal" of pure product.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/solvent interface to induce nucleation.[1][3]
Issue 2: Persistent Discoloration
Symptom: The crystals are off-white, brown, or red instead of pale yellow/white.[1][2] Root Cause: Oxidation of the 3-amino group (formation of azo/nitroso species) or trace nitro-precursor.[1][2]
Corrective Actions:
-
Chemical Reduction: During the recrystallization (Step 1 of SOP), add a small amount of Sodium Hydrosulfite (Na2S2O4) along with the charcoal.[1][2] This reduces colored oxidation products back to the amine.[1]
-
Inert Atmosphere: Perform the recrystallization under a Nitrogen or Argon blanket.[1][4]
Issue 3: Low Recovery Yield
Symptom: Mother liquor contains a significant amount of product.[1][5] Root Cause: Compound is too soluble in the chosen solvent even at low temperatures.[1]
Corrective Actions:
-
Anti-Solvent Addition: After the solution has cooled to room temperature, add Hexane or Water dropwise until a faint turbidity (cloudiness) persists, then cool on ice.[2]
-
Concentration: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop). Note: Second crops are usually less pure.[2]
Visual Logic & Decision Trees
Diagram 1: Solvent Selection Logic
This decision tree guides you based on the specific impurity profile of your crude material.[1]
Caption: Logic flow for selecting the correct purification modification based on crude appearance and solubility.
Diagram 2: "Oiling Out" Troubleshooting Workflow
A systematic approach to rescuing a failed crystallization.[1]
Caption: Step-by-step intervention strategy when the product separates as an oil rather than a crystal.
References
-
Organic Syntheses. (1955).[1][2] 3-Aminopyridine Purification via Sodium Hydrosulfite.[1][5] Org.[1][2][6][7] Synth. Coll. Vol. 3, p.394. Retrieved from [Link][1][2]
-
Shitole, A., et al. (2023).[1][2] Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivatives. NeuroQuantology, 21(7).[1][2] Retrieved from [Link]
-
University of Rochester. (n.d.).[1][2] Reagents & Solvents: Common Solvents for Recrystallization.[1][2][8][6][9] Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2024).[1][2] Inhibition of the C1s Protease by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide.[1][2][10] PubMed Central.[1][2] Retrieved from [Link]
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for purity analysis of aminopyridines
An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of Aminopyridines
Executive Summary
The purity analysis of aminopyridines, a critical class of intermediates and active pharmaceutical ingredients (APIs), presents distinct challenges due to their inherent basicity and polarity. These properties often lead to poor retention and asymmetric peak shapes in conventional reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a comparative analysis of three core HPLC method development strategies: pH-controlled RP-HPLC, Ion-Pair RP-HPLC, and alternative stationary phase chromatography. By explaining the causality behind experimental choices and grounding protocols in regulatory standards, this document serves as a practical resource for researchers, scientists, and drug development professionals to develop robust, accurate, and reliable purity methods.
Introduction: The Criticality of Aminopyridine Purity
Aminopyridines are foundational building blocks in the synthesis of numerous pharmaceuticals.[1][2] However, their synthesis can result in process-related impurities, including positional isomers and unreacted starting materials. Some aminopyridine-related compounds are considered potential genotoxic impurities (GTIs), which can pose a significant safety risk even at trace levels.[3] Therefore, developing a highly sensitive and specific analytical method is not merely a quality control exercise but a regulatory and safety imperative to ensure the final drug product is free from harmful contaminants.
The objective of a purity method is to accurately quantify the main aminopyridine analyte while separating it from all potential impurities and degradation products. A well-developed, "stability-indicating" method is one that can resolve the API from any degradants formed under stress conditions, a requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
The Core Analytical Challenge: Physicochemical Properties
The primary difficulty in aminopyridine analysis stems from their molecular structure:
-
Basicity (pKa ~5-9): The pyridine ring nitrogen is basic, readily accepting a proton. In an unbuffered or acidic mobile phase, the protonated aminopyridine can interact strongly with negatively charged residual silanol groups on the surface of silica-based HPLC columns. This secondary ionic interaction is a primary cause of severe peak tailing.
-
Polarity/Hydrophilicity: The amino group and the nitrogen heteroatom make these molecules highly polar.[6][7] This results in weak interaction with non-polar stationary phases (like C18), leading to poor retention and elution near the solvent front, where resolution from other polar impurities is difficult.
These challenges necessitate a strategic approach to method development that actively manages these physicochemical properties to achieve acceptable chromatographic performance.
Comparative HPLC Method Development Strategies
We will compare three primary strategies for developing a purity method for aminopyridines, each with a distinct mechanism for addressing the challenges of retention and peak shape.
Strategy A: Conventional Reversed-Phase (RP-HPLC) with pH Control
This is the most common and often the first strategy employed due to the ubiquity of C18 and C8 columns. The core principle is to control the ionization state of both the analyte and the stationary phase by adjusting the mobile phase pH.
Causality Behind Experimental Choices: To mitigate peak tailing from silanol interactions, the mobile phase pH should be set at least 2 units away from the pKa of the analyte and the silanols (pKa ~3.5-4.5).[8][9]
-
Low pH (e.g., pH 2.0-3.0): Using an acidic modifier like phosphoric acid or trifluoroacetic acid ensures that the aminopyridine is fully protonated (cationic) and, more importantly, that the residual silanols on the silica surface are protonated and neutral. This minimizes the undesirable ionic interactions, leading to improved peak symmetry.[10]
-
High pH (e.g., pH 8.0-10.0): Using a basic buffer (with a pH-stable column) renders the aminopyridine neutral, increasing its hydrophobicity and retention on the C18 phase. The silanols will be deprotonated (anionic), but the neutral analyte has a much lower affinity for these sites.
Experimental Protocol: pH-Controlled RP-HPLC
-
Objective: To achieve adequate retention and symmetrical peak shape for 4-aminopyridine and its potential impurities.
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the aminopyridine sample in a 90:10 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.5 mg/mL.
Strategy B: Ion-Pair Reversed-Phase (IP-RP-HPLC)
When low pH control is insufficient to provide adequate retention for highly polar aminopyridines or their sulfonated derivatives, ion-pair chromatography is an excellent alternative.[12]
Causality Behind Experimental Choices: This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate like sodium octanesulfonate) into the mobile phase.[13][14] The hydrophobic tail of the reagent adsorbs onto the non-polar stationary phase, creating a pseudo-ion-exchange surface. The negatively charged head group of the reagent then forms a neutral ion pair with the protonated (cationic) aminopyridine analyte. This neutral complex has a much greater affinity for the stationary phase, significantly increasing retention and often improving peak shape.
Experimental Protocol: Ion-Pair RP-HPLC
-
Objective: To enhance the retention of a polar aminopyridine derivative that elutes too early under conventional RP conditions.
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Sodium 1-octanesulfonate, Ammonium Acetate, Trifluoroacetic Acid.
-
Chromatographic Conditions:
-
Mobile Phase A (Aqueous): 1 g/L Sodium 1-octanesulfonate and 0.77 g/L Ammonium Acetate in water, with pH adjusted to 1.9 with Trifluoroacetic Acid.[13]
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 90% A / 10% B.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Strategy C: Alternative Stationary Phases
For particularly challenging separations, such as those involving closely related isomers, moving beyond standard C18 chemistry may be necessary.[7]
Causality Behind Experimental Choices:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase rich in organic solvent (>80% acetonitrile). A water-enriched layer forms on the stationary phase surface, and polar analytes like aminopyridines partition into this layer, providing strong retention. This offers an orthogonal (different) separation mechanism compared to RP-HPLC.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities. This allows for multiple, tunable interactions with the analyte, providing unique selectivity that can be modulated by changing mobile phase pH and ionic strength.
-
Hydrogen Bonding Columns (e.g., SHARC™): These columns are specifically designed to separate compounds based on their ability to form hydrogen bonds with the stationary phase, offering a novel mechanism for separating isomers of aminopyridine.[7]
Systematic Method Validation: A Self-Validating System
Developing a method is only the first step. To ensure its trustworthiness and suitability for its intended purpose (e.g., release testing), it must be validated according to ICH Q2(R2) guidelines.[15][16][17][18] Validation provides documented evidence that the method is accurate, precise, and reliable.
Data Summary: Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria | ICH Guideline Reference |
| Specificity | To ensure the analyte signal is free from interference from impurities, degradants, or matrix components. | Peak purity index > 0.999; Baseline resolution (Rs > 2.0) between analyte and closest impurity/degradant. | ICH Q2(R2)[15] |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. | ICH Q2(R2)[16][19] |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for assay; 80.0% - 120.0% for impurities. | ICH Q2(R2)[15][17] |
| Precision | To measure the degree of scatter between a series of measurements (Repeatability & Intermediate Precision). | RSD ≤ 2.0% for assay; RSD ≤ 10.0% for low-level impurities.[20][21] | ICH Q2(R2)[15][16] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Acceptable precision (e.g., RSD ≤ 10%) and accuracy at this level. | ICH Q2(R2)[16] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability parameters (Resolution, Tailing Factor) must still pass.[21] | ICH Q2(R2)[15] |
Mandatory Protocol: Forced Degradation Study for Specificity
A forced degradation (or stress testing) study is essential to demonstrate that the analytical method is "stability-indicating."[4][22] The goal is to intentionally degrade the sample to an extent of 5-20% and prove that the resulting degradation products do not co-elute with the main analyte peak.[4]
-
Prepare Stock Solutions: Prepare a stock solution of the aminopyridine drug substance at ~1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.[13] Dissolve and dilute to ~0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluation: Check for the formation of new peaks. Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all stressed chromatograms to confirm no degradants are co-eluting.
Visualizations: Workflows and Logic
Caption: General experimental workflow for HPLC purity analysis.
Caption: Decision logic for selecting the appropriate HPLC strategy.
Comparative Summary & Orthogonal Techniques
| Feature | Strategy A: RP-HPLC (pH Control) | Strategy B: IP-RP-HPLC | Strategy C: Alternative Columns |
| Primary Application | General purpose, first approach for most aminopyridines. | Highly polar aminopyridines and derivatives with poor retention. | Isomer separations, very polar analytes, orthogonal confirmation. |
| Pros | Simple mobile phases, robust, widely applicable. | Significantly increases retention for polar/ionic analytes. | Offers unique and orthogonal selectivity. |
| Cons | May provide insufficient retention; peak tailing can persist. | Not compatible with mass spectrometry (MS); longer column equilibration times. | Requires more specialized knowledge; mobile phase preparation can be more complex (HILIC). |
| Typical Column | C18, C8 | C18, C8 | HILIC, Mixed-Mode, SHARC |
Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comprehensive purity profile, an orthogonal technique (one with a different separation mechanism) can be valuable. GC-MS is suitable for identifying volatile or semi-volatile impurities. However, due to their low volatility, aminopyridines typically require a derivatization step to make them amenable to GC analysis.[11] This makes GC-MS more suitable for identifying specific, known volatile impurities (like residual solvents) rather than for routine purity analysis of the main component.
Conclusion
The successful development of a robust HPLC method for aminopyridine purity analysis hinges on a systematic approach that directly addresses the analyte's basicity and polarity. While a well-designed, pH-controlled reversed-phase method is often sufficient, ion-pair chromatography and alternative stationary phases provide powerful tools for overcoming challenges of poor retention and complex separations. Every developed protocol must culminate in a thorough validation following ICH guidelines to establish a self-validating system that ensures data integrity, regulatory compliance, and ultimately, patient safety. This comparative guide equips the analytical scientist with the causal understanding and practical protocols needed to navigate these challenges and select the optimal strategy for their specific analytical target.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (2006, April 25). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- Tsvetkova, D. D., et al. (2018). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical Research & Allied Sciences, 7(3), 233-247.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
- AZoM. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Chromatography Today. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Separation Science. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column.
- Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SciSpace. (n.d.). Hplc method development and validation: an overview.
- Forced degrad
- Journal of Chemical Health Risks. (2023, December 20). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Ana.
- ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2,2'-Dipyridylamine by HPLC.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Sources
- 1. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. onyxipca.com [onyxipca.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. welch-us.com [welch-us.com]
- 9. hplc.eu [hplc.eu]
- 10. helixchrom.com [helixchrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. youtube.com [youtube.com]
- 20. scispace.com [scispace.com]
- 21. jchr.org [jchr.org]
- 22. library.dphen1.com [library.dphen1.com]
Comparing reactivity of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine vs aniline
This guide provides an in-depth technical comparison between 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (Compound A) and Aniline (Compound B).[1] It is designed for medicinal chemists and process scientists optimizing synthetic routes involving these amines.[1]
Executive Summary: The "Push-Pull" vs. "Resonance" Paradigm
While both compounds are aromatic amines used as nucleophiles in drug discovery, their reactivity profiles diverge significantly due to the underlying heteroaromatic electronics.[1]
-
Aniline is the benchmark nucleophile where reactivity is modulated by the resonance of the nitrogen lone pair into the benzene ring.
-
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine operates on a "Push-Pull-Push" system.[1] The electron-deficient pyridine ring ("Pull") is strongly compensated by the electron-donating piperazine group at the C6 position ("Push"). This "Push" effect is transmitted through the conjugated system to the C3-amino group, significantly enhancing its nucleophilicity compared to unsubstituted 3-aminopyridine, making it comparable to, and in specific catalytic cycles, distinct from aniline.[1]
Part 1: Electronic Architecture & Reactivity Analysis
To predict reactivity, we must deconstruct the electronic environment of the primary amino group in both molecules.
Comparative Electronic Profile
| Feature | Aniline (Phenylamine) | 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |
| Core Ring System | Benzene (Electron-neutral/rich) | Pyridine (Electron-deficient, |
| Primary Electronic Effect | Resonance delocalization of NH | Push-Pull: Pyridine N withdraws (-I/-M); C6-Piperazine donates (+M).[1] |
| Nucleophilicity (NH | Moderate.[1] (Mayr | Enhanced. The C6-donor activates the C3-position via vinylogous resonance. |
| Basicity (pKa of Conj. Acid) | ~4.6 (Protonation on NH | Complex. Ring N is the most basic site (pKa > 6.0 due to C6-donor). NH |
| Solubility | Lipophilic; requires organic solvents.[1] | Amphiphilic/Basic. Soluble in dilute acid; polar organic solvents.[1] |
The "Push-Push" Resonance Mechanism
In Compound A, the 4-phenylpiperazin-1-yl group is not merely a bystander. It is a critical electronic tuner.[1] The nitrogen atom attached to C6 possesses a lone pair that donates density into the pyridine ring.[2]
-
Vector 1: Donation to the Pyridine Nitrogen (N1), increasing basicity.[1][2]
-
Vector 2: Donation to C3 and C5. Because C3 is "para-like" (separated by a conjugated vinylogous path) to the C6-nitrogen, the electron density at the 3-amino group is restored, counteracting the pyridine's natural electron deficiency.
Figure 1: Electronic flow in 6-substituted-3-aminopyridine showing how the piperazine donor activates the 3-amino nucleophile.
Part 2: Reactivity Benchmarking
Amide Coupling (Acylation)
-
Aniline: Reacts readily with acid chlorides and activated esters (HATU/EDC). Can be sluggish with sterically hindered acids.[1]
-
Compound A:
-
Rate: Generally slower than aniline but faster than unsubstituted 3-aminopyridine.[1] The C6-donor is essential for practical reaction rates.
-
Challenge: The pyridine ring nitrogen (N1) is highly basic (pKa ~6-7 due to the donor). In acidic coupling conditions (e.g., excess acid chloride), N1 may protonate, creating a cationic pyridinium species that strongly deactivates the ring via induction (-I), killing the reaction.[1]
-
Solution: Use neutral/basic conditions (HATU/DIPEA) rather than acidic conditions (Acid Chloride without excess base) to keep the pyridine ring neutral.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]
-
Aniline: Standard substrate.[1]
-
Compound A:
-
Catalyst Poisoning: The pyridine nitrogen and the piperazine nitrogens are competent ligands for Pd. They can displace phosphine ligands, deactivating the catalyst.[1]
-
Protocol Adjustment: Requires strong bidentate ligands (e.g., Xantphos, BINAP) or precatalysts (e.g., Pd(dba)2 + BrettPhos) that bind Pd tighter than the substrate nitrogens.[1]
-
Oxidation & Stability
-
Aniline: Prone to oxidation (turning brown/black) via radical cation formation.[1]
-
Compound A: More stable to air oxidation than electron-rich anilines (like phenylenediamine) because the pyridine core still exerts some stabilizing electron-withdrawal, preventing facile single-electron transfer (SET) oxidation.[1]
Part 3: Experimental Protocols
Optimized Amide Coupling Protocol (HATU Method)
This protocol is designed to prevent protonation of the pyridine ring, ensuring maximum nucleophilicity of the 3-amino group.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Compound A (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv) - Critical excess to mask basic sites.
-
DMF (Dry, 0.1 M concentration)
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid in dry DMF under N
. Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv).[1] Stir at RT for 15-30 mins.[1] Visual cue: Solution often turns yellow. -
Addition: Dissolve Compound A in minimal DMF. Add this solution dropwise to the activated acid mixture.
-
Scavenging: Add the remaining DIPEA (1.5 equiv) to ensure the pyridine ring remains deprotonated.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][3] Note: TLC may streak due to the basic piperazine.
-
Workup (Crucial Difference vs. Aniline):
Purification Strategy
Compound A derivatives are highly polar and basic.[1]
-
Normal Phase: Use DCM/MeOH (95:5) with 1% NH
OH or 1% Triethylamine .[1] The base competes with the silica acidic sites, preventing irreversible adsorption (tailing). -
Reverse Phase: Use C18 with Ammonium Bicarbonate (pH 10) buffer.[1] Avoid TFA buffers if possible, as the salt form may be hygroscopic or difficult to handle.[1]
Part 4: Decision Framework Workflow
Use this logic flow to select the correct conditions for your synthesis.
Figure 2: Decision tree for coupling 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine based on electrophile sterics.
References
-
Electronic Effects in Pyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reference for pyridine reactivity and resonance).
-
Nucleophilicity Scales: Mayr, H., et al. (2017).[1] "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angewandte Chemie International Edition. Link[1]
-
Amide Coupling of Aminopyridines: Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link[1]
-
Synthesis of 6-Substituted-3-aminopyridines: Bagley, M. C., et al. (2011).[1] "Rapid synthesis of 3-amino-6-substituted pyridines." Tetrahedron Letters. Link[1]
-
C1s Inhibitor Synthesis (Compound A Derivatives): "Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide." Journal of Immunology, 2024.[1] Link
Sources
Validating 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Structure via FTIR: A Comparative Analysis Guide
Topic: Validating the structure of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine using IR spectroscopy Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and neurological agents, 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS 927989-62-6) serves as a critical scaffold.[1][2] Validating its structure requires distinguishing the successful fusion of the phenylpiperazine tail with the aminopyridine core.[1]
While NMR is the gold standard for connectivity, Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid, orthogonal method for validating functional group integrity and monitoring reaction completeness.[1] This guide compares the Theoretical/Expected IR Signature (derived from Density Functional Theory and fragment analysis) against Experimental Validation Criteria , enabling you to confirm the structure without immediate access to high-field NMR.
Molecular Analysis & Theoretical Framework
To validate this molecule, we must deconstruct it into three spectroscopic zones. A successful synthesis is confirmed only when the spectral features of all three zones coexist, and precursor artifacts are absent.[1]
The Three-Zone Validation Model
-
Zone A: The Primary Amine (Pyridin-3-amine moiety) [1][2][3]
-
Zone B: The Linker (Piperazine Core) [1]
-
Zone C: The Terminal Phenyl (Phenylpiperazine moiety) [1]
Logic Visualization: Structural Validation Workflow
The following diagram outlines the decision logic for validating the product against common starting materials (e.g., 6-chloropyridin-3-amine and 1-phenylpiperazine).
Figure 1: Step-by-step logic gate for validating 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine structure.
Comparative Analysis: Theoretical vs. Experimental
This section compares the expected vibrational modes (grounded in literature for 3-aminopyridine and 1-phenylpiperazine fragments) with the validation criteria for the final product.
Table 1: Spectral Validation Matrix
| Functional Group | Mode of Vibration | Theoretical Frequency (DFT/Lit) [1, 2] | Validation Criteria (Experimental ATR) | Structural Insight |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3440 cm⁻¹ | 3460–3420 cm⁻¹ (Medium) | Confirms 3-amino pyridine presence.[2][3] Absence suggests oxidation or acetylation.[1][2] |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | ~3340 cm⁻¹ | 3360–3320 cm⁻¹ (Medium) | Paired with the asymmetric peak; confirms primary nature (vs. secondary). |
| Aromatic Rings | C-H Stretching ( | > 3000 cm⁻¹ | 3080–3010 cm⁻¹ (Weak) | Diagnostic of both pyridine and phenyl rings. |
| Piperazine Ring | C-H Stretching ( | 2950–2800 cm⁻¹ | 2960–2820 cm⁻¹ (Medium-Strong) | Crucial: Distinguishes product from planar aromatic precursors. |
| Pyridine Core | C=N / C=C Ring Stretch | 1600–1580 cm⁻¹ | 1595–1580 cm⁻¹ (Strong) | Characteristic "breathing" of the pyridine ring [3].[1] |
| Amine Deformation | N-H Scissoring | ~1620 cm⁻¹ | 1630–1610 cm⁻¹ (Medium) | Often overlaps with ring stretches; look for broadening or a shoulder.[1] |
| C-N Bond (Aryl) | C_aryl-N Stretch | 1260–1240 cm⁻¹ | 1250–1230 cm⁻¹ (Strong) | Represents the bond between the Pyridine C6 and Piperazine N1. |
| Phenyl Ring | OOP Bending (Mono-sub) | 750 & 690 cm⁻¹ | 760–740 & 700–690 cm⁻¹ (Strong) | Fingerprint Key: Two strong bands confirm the terminal phenyl group is intact [1]. |
Comparative Insight: Product vs. Reactants
-
Vs. 1-Phenylpiperazine (Reagent): The reagent is a secondary amine and exhibits a single sharp N-H stretch ~3300 cm⁻¹.[1][2] Validation: The product must show the doublet of the primary amine (from the pyridine side) and the loss of the secondary amine N-H from the piperazine [4].[1]
-
Vs. 6-Chloropyridin-3-amine (Precursor): The precursor lacks the strong aliphatic C-H stretches (2800–3000 cm⁻¹) of the piperazine ring.[2][3] Validation: Appearance of significant aliphatic C-H signal confirms coupling.[1][2]
Experimental Protocol (SOP)
To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for this molecule to avoid hygroscopic interference with the critical amine region (~3400 cm⁻¹).
Step-by-Step Workflow:
-
System Blanking: Clean the Diamond/ZnSe crystal with isopropanol.[1][2][3] Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.[1]
-
Sample Prep: Place ~2–5 mg of the solid 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine directly on the crystal.
-
Contact Optimization: Apply pressure using the anvil until the force gauge reaches the "optimal" zone (usually ~80–100 N).[1] Note: Poor contact weakens the aliphatic C-H signal relative to the noise.
-
Acquisition:
-
Range: 4000–600 cm⁻¹[1]
-
Scans: 64 (to improve Signal-to-Noise ratio for weak aromatic overtones)
-
Resolution: 2 cm⁻¹ (critical to resolve the NH₂ doublet)
-
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as it may merge the amine doublet.[1]
Data Presentation for Reports
When publishing or filing, summarize the data as follows:
FTIR (ATR, ν max, cm⁻¹): 3445, 3330 (NH₂), 3050 (Ar-CH), 2920, 2850 (Pip-CH), 1590 (C=N), 1495, 1240 (C-N), 755, 692 (mono-sub Ph).
References
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007).[1] FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.[2][4][5] Link
-
NIST Chemistry WebBook. (2024).[1] 3-Aminopyridine Infrared Spectrum. National Institute of Standards and Technology.[1][6] Link
-
Dikmen, G. (2019).[1][4][7] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 135.[4] Link
-
Heacock, R. A., & Marion, L. (1956).[1] The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.[1] Link
Sources
- 1. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 61337-89-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine [webbook.nist.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Elemental Analysis Standards for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For a compound such as 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a heterocyclic aromatic amine with potential pharmacological applications, rigorous elemental analysis is not merely a quality control checkpoint; it is a fundamental component of its scientific and regulatory validation. This guide provides a comprehensive comparison of the primary analytical techniques for elemental analysis of this compound, offering insights into their principles, performance, and practical applications in a drug development setting.
The Significance of Elemental Analysis in API Characterization
The elemental composition of an API is a critical quality attribute. It serves to confirm the molecular formula, assess the purity of the material, and quantify the presence of elemental impurities. The molecular formula of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine is C₁₅H₁₈N₄, which dictates a specific theoretical percentage of carbon, hydrogen, and nitrogen. Any deviation from these theoretical values can indicate the presence of impurities, residual solvents, or degradation products.
Furthermore, regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in drug products, as outlined in USP General Chapters <232> and <233>, and the ICH Q3D guideline.[1][2][3] These impurities can originate from various sources, including catalysts used in synthesis, manufacturing equipment, and environmental contaminants.[4] Therefore, the choice of analytical methodology for elemental analysis is a critical decision in the drug development process, impacting data quality, regulatory compliance, and ultimately, patient safety.
Core Elemental Composition and Impurity Analysis: A Triad of Techniques
This guide will focus on three principal techniques for the elemental analysis of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine:
-
Combustion Analysis (CHN Analysis): For the determination of the bulk elemental composition (Carbon, Hydrogen, and Nitrogen).
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for the quantification of trace and ultra-trace elemental impurities.
-
X-Ray Fluorescence (XRF) Spectroscopy: A rapid screening tool for elemental composition and impurities.
The selection of the most appropriate technique is contingent on the specific analytical objective, be it the confirmation of the bulk composition or the quantification of trace contaminants.
Combustion Analysis (CHN Analysis): The Foundation of Compositional Identity
Combustion analysis, commonly known as CHN analysis, is a fundamental technique for determining the percentage by weight of carbon, hydrogen, and nitrogen in an organic compound.[5][6] This method is indispensable for verifying the empirical formula of a newly synthesized molecule like 6-(4-phenylpiperazin-1-yl)pyridin-3-amine.
Principle of Operation
The underlying principle of CHN analysis is the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace (typically around 1000°C) in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx)—are then passed through a reduction tube containing heated copper to convert the nitrogen oxides to nitrogen gas (N₂). These gases are subsequently separated, typically by gas chromatography, and quantified by a thermal conductivity detector.[6]
Workflow for CHN Analysis
Caption: A schematic overview of the CHN analysis workflow.
Performance and Considerations for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
For a nitrogen-rich heterocyclic compound like 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, complete combustion is crucial for accurate nitrogen determination. Modern CHN analyzers are equipped to handle such compounds, but method optimization may be necessary.[7]
Table 1: Theoretical vs. Expected Experimental Results for CHN Analysis of C₁₅H₁₈N₄
| Element | Theoretical Percentage (%) | Expected Accuracy | Expected Precision (RSD) |
| Carbon (C) | 70.84 | ± 0.3% | < 0.2% |
| Hydrogen (H) | 7.14 | ± 0.3% | < 0.2% |
| Nitrogen (N) | 22.03 | ± 0.3% | < 0.2% |
Note: Expected accuracy and precision are based on typical performance for modern CHN analyzers for pure organic compounds.[8]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Ensure the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine sample is homogenous and dry. A minimum of 5mg is typically required.[8]
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically introduce the sample into the combustion furnace.
-
Data Acquisition and Analysis: The instrument's software will automatically calculate the percentage of C, H, and N based on the detector's response and the sample weight.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Unrivaled Sensitivity for Elemental Impurities
For the detection and quantification of trace and ultra-trace elemental impurities, ICP-MS is the industry-standard and regulatory-preferred technique.[4][9] It offers the high sensitivity required to meet the stringent limits set by USP <232> and ICH Q3D.[2][3]
Principle of Operation
ICP-MS involves introducing a liquid sample into a high-temperature argon plasma (6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the elements in the sample. These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.[1][10]
Workflow for ICP-MS Analysis
Caption: A simplified workflow for ICP-MS analysis of elemental impurities.
Performance and Considerations for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
The primary challenge in the ICP-MS analysis of organic compounds is sample preparation. A complete digestion of the organic matrix is necessary to avoid interferences in the plasma. Microwave-assisted acid digestion is the preferred method for this purpose.[11][12][13][14]
Table 2: Comparison of Typical Performance Characteristics for Elemental Impurity Analysis
| Parameter | ICP-MS | XRF |
| Sensitivity | ppt to low ppm | low ppm to % |
| Limit of Detection (LOD) | Very Low (ng/g to µg/g) | Moderate (µg/g) |
| Precision (RSD) | < 5% | 5-10% |
| Sample Preparation | Destructive, requires digestion | Non-destructive, minimal preparation |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
Note: Performance characteristics are general and can vary based on the specific instrument, matrix, and element.
Experimental Protocol: ICP-MS Analysis of Elemental Impurities
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1-0.5 g of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine into a clean, acid-leached microwave digestion vessel.[12][15]
-
Add a mixture of high-purity nitric acid (e.g., 5-10 mL) and, if necessary, other oxidizing agents like hydrogen peroxide.[11][13][14]
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to approximately 200°C and hold for 15-30 minutes, or as per a validated digestion program.[11]
-
After cooling, carefully open the vessels and dilute the digestate to a final volume with deionized water.
-
-
Instrument Calibration: Calibrate the ICP-MS with a series of multi-element standards that cover the expected concentration range of the impurities.
-
Analysis: Introduce the digested sample solution into the ICP-MS.
-
Data Acquisition and Analysis: The instrument's software will quantify the concentration of each elemental impurity, correcting for any interferences.
X-Ray Fluorescence (XRF) Spectroscopy: A Rapid and Non-Destructive Screening Tool
X-ray fluorescence (XRF) spectroscopy is a powerful technique for the rapid and non-destructive elemental analysis of a wide range of materials, including solid powders.[16][17] While not as sensitive as ICP-MS for trace analysis, it serves as an excellent screening tool to quickly assess the elemental composition and identify the presence of major elemental impurities.[18][19]
Principle of Operation
XRF works by irradiating a sample with high-energy X-rays. This causes the ejection of inner-shell electrons from the atoms in the sample. To regain stability, outer-shell electrons fill the vacancies, emitting secondary X-rays with energies characteristic of each element. The instrument's detector measures the energy and intensity of these emitted X-rays to identify and quantify the elements present.[16][17]
Workflow for XRF Analysis
Caption: The streamlined workflow of XRF analysis.
Performance and Considerations for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
For organic powders like 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, proper sample preparation is key to obtaining accurate and reproducible XRF results. The sample should be finely ground and pressed into a pellet to ensure a flat, homogeneous surface.[20][21][22][23]
Table 3: Hypothetical Comparative Performance Data for Selected Elemental Impurities
| Element | Technique | Expected LOD (µg/g) | Expected LOQ (µg/g) | Expected Accuracy (% Recovery) |
| Lead (Pb) | ICP-MS | 0.01 | 0.03 | 95-105% |
| XRF | 1 | 3 | 90-110% | |
| Arsenic (As) | ICP-MS | 0.02 | 0.06 | 95-105% |
| XRF | 2 | 6 | 85-115% | |
| Cadmium (Cd) | ICP-MS | 0.005 | 0.015 | 95-105% |
| XRF | 1.5 | 4.5 | 90-110% |
Note: These are estimated performance values for a solid organic matrix and may vary depending on the specific instrumentation and sample matrix. The XRF data is presented for screening purposes.[24][25][26][27][28]
Experimental Protocol: XRF Analysis
-
Sample Preparation:
-
Instrument Setup: Place the pellet into the XRF spectrometer.
-
Analysis: Initiate the X-ray source and collect the fluorescence spectrum.
-
Data Acquisition and Analysis: The instrument's software will identify and quantify the elements present based on the characteristic X-ray energies and intensities.
Comparative Summary and Recommendations
| Feature | CHN Analysis | ICP-MS | XRF |
| Primary Application | Bulk elemental composition (C, H, N) | Trace and ultra-trace elemental impurities | Screening of elemental composition and impurities |
| Regulatory Compliance | Confirmation of empirical formula | USP <232>/<233>, ICH Q3D | Screening tool, can be validated as an alternative |
| Sample Throughput | High | Moderate | Very High |
| Cost | Low | High | Moderate |
| Destructive? | Yes | Yes | No |
Recommendation for a Comprehensive Analysis Strategy:
A robust analytical strategy for 6-(4-phenylpiperazin-1-yl)pyridin-3-amine would employ these techniques in a complementary fashion:
-
CHN Analysis: To confirm the theoretical elemental composition and establish the purity of the bulk material.
-
XRF Spectroscopy: As a rapid, initial screening tool for a wide range of elemental impurities. This can help to identify any unexpected contaminants and guide further analysis.
-
ICP-MS: For the definitive quantification of elemental impurities to ensure compliance with the stringent limits set by regulatory authorities.
By integrating these three powerful analytical techniques, researchers and drug developers can build a comprehensive and scientifically sound understanding of the elemental composition and purity of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, thereby ensuring the quality, safety, and efficacy of potential new medicines.
References
-
XRF Scientific. (2018, July 2). Methods of XRF Sample Preparation. Retrieved from [Link]
-
SciSpace. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]
-
Drawell. (2024, April 1). Sample Preparation for XRF Analysis - What are the Samples and How to Prepare. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Retrieved from [Link]
-
Intertek. CHN Analysis. Retrieved from [Link]
- Aleluia, A. C. M., et al. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
-
Spectroscopy Online. (2017, July 1). XRF for Analyzing Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
-
American Pharmaceutical Review. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. Retrieved from [Link]
-
Semantic Scholar. Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Retrieved from [Link]
-
Spectroscopy Online. (2017, July 1). Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. Retrieved from [Link]
-
Retsch. (2017, March 20). Representative Sample Preparation for XRF Analysis. Retrieved from [Link]
-
XRF Scientific. (2025, September 2). Key Steps in XRF Sample Preparation: From Crushing to Fusion. Retrieved from [Link]
-
Analyst. Rapid screening of pharmaceutical products for elemental impurities by a high-resolution portable energy dispersive X-ray fluorescence spectrometer using an efficient fundamental parameter method. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A comparison of elemental analysis techniques requiring no sample preparation: Scanning electron microscopy and laser induced breakdown spectroscopy. Retrieved from [Link]
-
International Atomic Energy Agency. Sampling, storage and sample preparation procedures for X ray fluorescence analysis of environmental materials. Retrieved from [Link]
-
University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
Russian Journal of General Chemistry. (2007). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]
-
Researching. (2023, March 28). Study on Methods of Detection Limit in XRF Spectrometry. Retrieved from [Link]
-
SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
U.S. Pharmacopeia. (2025, April 25). <233> elemental impurities—procedures. Retrieved from [Link]
-
U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]
-
Efficiency Scientific Instrument Co., Ltd. (2021, May 25). LIMIT OF DETECTION(LOD) FOR XRF ANALYZER EDX8000 SPECTROMETER USING IN ROHS COMPLIANCE APPLICATION. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 5). Portable X-ray Fluorescence Analysis of Organic Amendments. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Microwave Assisted Acid Digestion of Siliceous and Organically Based Matrices. Retrieved from [Link]
-
Hrčak. (2021, September 22). Validation of the ICP-MS Method for Determination of Trace Elements Provided by ICH Q3D Guideline in Fosamprenavir Calcium. Retrieved from [Link]
-
PubMed. (2002, July 19). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Retrieved from [Link]
-
Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
-
Almac. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Retrieved from [Link]
-
Labmate Online. Basic Principles of Microwave Digestion. Retrieved from [Link]
-
protocols.io. (2022, October 7). Microwave digestion for microbes. Retrieved from [Link]
-
Spectroscopy Online. (2022, July 1). Comparative Study of Heavy Metals Analysis in Mongolian Medicines Based on High Sensitivity X-ray Fluorescence Spectroscopy and ICP-MS. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2017, September 15). Trace Metals Analysis by ICP-MS – PBM. Retrieved from [Link]
-
protocols.io. (2022, October 7). Microwave digestion for microbes. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
-
Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]
-
ResearchGate. The limits of detection (LOD) and quantitation (LOQ) of the DGT-XRF.... Retrieved from [Link]
-
Labcompare. (2019, October 14). Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS. Retrieved from [Link]
-
MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
CDC Stacks. Ways to Measure Metals: From ICP-MS to XRF. Retrieved from [Link]
-
Drawell. (2025, August 26). XRF vs. ICP-MS for Heavy Metal Detection: Choosing the Suitable Method. Retrieved from [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
Sources
- 1. PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. usp.org [usp.org]
- 3. usp.org [usp.org]
- 4. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 5. CHN Analysis [intertek.com]
- 6. researchgate.net [researchgate.net]
- 7. pepolska.pl [pepolska.pl]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scispace.com [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Basic Principles of Microwave Digestion [lambda-at.com]
- 14. protocols.io [protocols.io]
- 15. epa.gov [epa.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 20. azom.com [azom.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. retsch.com [retsch.com]
- 23. Key Steps in XRF Sample Preparation: From Crushing to Fusion [xrfscientific.com]
- 24. Screening of actual pharmaceutical products for Elemental Impurities according to ICH guideline Q3D using XRF | Malvern Panalytical [malvernpanalytical.com]
- 25. Rapid screening of pharmaceutical products for elemental impurities by a high-resolution portable energy dispersive X-ray fluorescence spectrometer using an efficient fundamental parameter method - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. LIMIT OF DETECTION(LOD) FOR XRF ANALYZER EDX8000 SPECTROMETER USING IN ROHS COMPLIANCE APPLICATION - Application cases - Efficiency Scientific Instrument Co., Ltd [esi-xrf.com]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine proper disposal procedures
Topic: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Proper Disposal Procedures CAS: 927989-62-6 Formula: C₁₅H₁₈N₄[1][2]
Executive Summary & Core Directive
Operational Objective: Establish a zero-release, closed-loop disposal protocol for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine. Safety Criticality: High. While classified as Harmful if Swallowed (Acute Tox. 4), the structural moieties (phenylpiperazine and aminopyridine) dictate that this compound be handled as a potential sensitizer and aquatic toxin.[2] Disposal Method: High-Temperature Incineration with afterburner and scrubber systems is the only validated disposal route.[1][2] Drain disposal is strictly prohibited.
Hazard Identification & Risk Assessment (GHS Standards)
Before initiating disposal, you must validate the hazard profile to select the correct waste stream.
| Parameter | Data / Classification | Operational Implication |
| Signal Word | WARNING | Alert level for all personnel.[1][2][3] |
| GHS Codes | H302 (Harmful if swallowed)H315/H319 (Potential Irritant)* | Double-glove and use respiratory protection.[1][2] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Do not co-mingle with nitric acid or peroxides in waste streams. |
| Combustion | Emits Nitrogen Oxides (NOx) and Carbon Oxides (COx).[2] | Incineration requires scrubber systems. |
*Note: While specific H315/H319 data may vary by vendor, the aminopyridine moiety necessitates handling as a mucous membrane irritant.[2]
Personal Protective Equipment (PPE) Matrix
Trust Protocol: PPE is your primary containment line.[2] Do not proceed without these items.
-
Respiratory: NIOSH-approved N95 (minimum) or P100 particulate respirator.[1][2] If handling solutions >100mL, use a half-face respirator with organic vapor/acid gas cartridges.[1][2]
-
Dermal: Nitrile gloves (double-gloved, min thickness 0.11 mm).[1][2] Breakthrough time >480 min.
-
Ocular: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient for liquid waste handling.
-
Body: Lab coat (buttoned) + chemical-resistant apron if transferring liquids.[1][2]
Detailed Disposal Procedures
A. Solid Waste (Pure Compound & Contaminated Solids)
Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Segregation: Do not mix with general trash or biohazard waste.
-
Primary Containment: Place items in a clear, 6-mil polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Seal the bag/jar and place it into the satellite accumulation area's dedicated "Solid Toxic Waste" drum.
B. Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluents, and dissolved stock solutions.[2]
-
Compatibility Check: Ensure the waste solvent (e.g., DMSO, Methanol) is compatible with the waste container.
-
Rule: If dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated Waste stream.
-
Rule: If dissolved in non-halogenated solvents (MeOH, EtOH), use the Non-Halogenated Organic stream.[2]
-
-
pH Adjustment: Check pH. If the solution is strongly acidic or basic due to reagents, neutralize to pH 5–9 before adding to the organic waste drum to prevent exothermic reactions.
-
Transfer: Use a funnel to prevent spills. Leave 10% headspace in the container to allow for thermal expansion.
-
Closure: Cap tightly immediately after addition. Do not leave funnels in open bottles.
C. Empty Containers (Residue Management)
Applicability: Original vendor bottles.[1][2][5]
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol).
-
Rinsate Disposal: Pour all rinsates into the Liquid Hazardous Waste container (see Section B).
-
Defacing: Cross out the original label and mark "Triple Rinsed - Empty."[2]
-
Disposal: Discard the clean, defaced bottle in standard laboratory glass trash (unless local regulations require treating it as hazardous debris).
Disposal Decision Logic (Visualization)
Figure 1: Decision tree for segregating 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine waste streams.
Emergency Spill Response
Immediate Action Required: Stop, Assess, Protect.
-
Evacuate: If spill is >50g or outside a fume hood, evacuate the immediate area.
-
PPE Up: Don appropriate PPE (Goggles, Double Nitrile Gloves, Lab Coat).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation.
-
Liquids: Surround with absorbent boom or vermiculite.
-
-
Cleanup:
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS 927989-62-6).[1][2][6]Link[1][2]
-
PubChem. (2024). Compound Summary: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (Analogous Hazards).[1][2] National Library of Medicine. Link
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Aminopyridine (Analogous Hazard Data).[1][2]Link[1][2]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2]Link[1][2]
Sources
- 1. CAS 61337-89-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 927989-62-6 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
